Product packaging for Zearalenol(Cat. No.:CAS No. 5916-52-9)

Zearalenol

Cat. No.: B1233230
CAS No.: 5916-52-9
M. Wt: 320.4 g/mol
InChI Key: FPQFYIAXQDXNOR-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zearalenol is a key reduced metabolite of the mycotoxin Zearalenone (ZEN), produced by various Fusarium fungi species . It exists primarily as two stereoisomers, α-Zearalenol (α-ZEL) and β-Zearalenol (β-ZOL), which are formed in the liver and intestinal tissues of mammals during phase-I metabolism . These isomers exhibit significantly different estrogenic potencies. α-Zearalenol has a much higher binding affinity for estrogen receptors (ER-α and ER-β) and is a more potent agonist, with estrogenic activity reported to be several times greater than that of the parent compound, Zearalenone . In contrast, β-Zearalenol has a much weaker estrogenic effect . The relative production of these metabolites varies by species; pigs and humans tend to produce more of the potent α-ZEL, while poultry and ruminants like cows produce more of the less estrogenic β-ZOL, which explains differences in species susceptibility to Zearalenone's effects . Consequently, this compound is a critical compound for research in endocrine disruption, reproductive toxicology, and mycotoxicology . Studies utilizing this compound focus on its mechanism of action as a xenoestrogen, mimicking natural 17-β-estradiol by binding to and activating estrogen receptors, leading to altered gene transcription and the manifestation of hyperestrogenism in animal models . Researchers use these isomers to investigate mycotoxin-related health issues, including infertility, changes in reproductive organ morphology, and the potential role of mycoestrogens in hormone-dependent cancers . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O5 B1233230 Zearalenol CAS No. 5916-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5916-52-9

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

(12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+

InChI Key

FPQFYIAXQDXNOR-XVNBXDOJSA-N

SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Isomeric SMILES

CC1CCCC(CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

(-)-beta-zearalenol
(3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
1H-2-benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R,11E)-
3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
alpha-zearalenol
alpha-zearalenol, (cis)-isomer
beta-trans-zearalenol
beta-zearalenol
zearalenol

Origin of Product

United States

Occurrence and Prevalence of Zearalenol

Global Distribution Patterns of Zearalenol Contamination

The fungi that produce Zearalenone (B1683625) are found across the globe, leading to the widespread occurrence of ZEN and its metabolites in food and feed. ingentaconnect.comresearchgate.net Zearalenone contamination is a known issue in temperate and warmer climates where host plants like maize and wheat are cultivated. acs.orgnih.gov As this compound is a direct derivative, its distribution mirrors that of Zearalenone, with detection reported in numerous surveys across different continents. inchem.orgresearchgate.net

The presence and concentration of this compound show considerable regional variation, largely dictated by local climatic conditions, agricultural practices, and the prevalence of specific Fusarium species.

Europe : Surveys in various European countries have documented the presence of Zearalenone and its derivatives. For instance, a study of wheat from Bulgaria found a high frequency of Zearalenone contamination. inchem.org Another analysis of wheat and its by-products in Belgium detected α-zearalenol in wheat gluten feed and wheat bran. researchgate.net

North America : Zearalenone is one of the most common mycotoxins found in corn and wheat in the United States and Canada. acs.org Its metabolites, including this compound, are therefore also a concern in these regions. researchgate.net

Africa : Studies indicate that Zearalenone contamination is a significant issue. In Nigeria, both α- and β-zearalenols have been detected in maize samples. dergipark.org.tr A biomonitoring study in Ghana also investigated exposure to Zearalenone and its metabolites, finding variations in exposure levels across different regions of the country. medrxiv.orgmedrxiv.org

Asia : In China, an analysis of 100 different foods and medicinal plants found that 12% of samples were contaminated with Zearalenone and its metabolite α-zearalenol. researchgate.net

The prevalence of this compound is indirectly governed by the same environmental factors that promote the growth of Fusarium fungi and the production of the parent compound, Zearalenone. mdpi.com Key factors include:

Temperature : The production of Zearalenone by Fusarium species is often favored by alternating high and low temperatures. cabidigitallibrary.org While fungal growth can occur between 10 and 40°C, toxin production is often stimulated by cooler temperatures (below 25°C). cabidigitallibrary.orgorffa.com

Humidity and Water Activity (a_w) : High humidity and moisture content are critical for fungal proliferation and mycotoxin synthesis. cabidigitallibrary.orgscirp.orgmdpi.com A minimum moisture content of 22-25% in cereal grains is required for the growth of F. graminearum. ekb.eg High levels of Zearalenone, and by extension this compound, often accumulate in grains that are not dried sufficiently due to wet weather during harvest or improper storage. ekb.eg

Other Factors : The composition of the atmosphere, pH, and the physical integrity of the grain (e.g., insect damage) can also influence fungal growth and toxin production. mdpi.commdpi.com

Regional Variations in this compound Occurrence

This compound in Agricultural Commodities

This compound, alongside its parent compound, contaminates a wide array of agricultural products, primarily cereals and other plant-based materials used for food and animal feed. nih.govencyclopedia.pub

Cereal grains are the most frequently reported commodities contaminated with Zearalenone and its metabolites. researchgate.netacs.org

Maize : Corn is considered the most susceptible crop to Zearalenone contamination and, therefore, is a primary source of this compound. nih.govencyclopedia.pub

Wheat and Barley : These cereals are also commonly affected by Fusarium species, particularly F. graminearum and F. culmorum, which cause Fusarium Head Blight and lead to contamination with Zearalenone and its derivatives. acs.orgcabidigitallibrary.org

Other Cereals : Oats, rye, sorghum, and rice have also been identified as susceptible to contamination. nih.govnih.govscirp.org

Cereal By-products : Processing of contaminated grains can lead to the concentration of mycotoxins in certain fractions. This compound has been detected in by-products such as wheat bran, wheat gluten feed, and malt. researchgate.netmdpi.com Research has shown that mycotoxins are often found in higher concentrations in the bran fraction compared to the endosperm. researchgate.net

The following table summarizes the occurrence of this compound and its parent compound in various cereal-based commodities.

CommodityDetected CompoundsRegion/Study ContextReference(s)
Maizeα-zearalenol, β-zearalenolNigeria dergipark.org.tr
Wheat By-productsα-zearalenolBelgium researchgate.net
WheatZearalenone, α-zearalenolChina researchgate.net
Cereal GrainsZearalenone, α-zearalenol, β-zearalenolGlobal nih.govacs.orgencyclopedia.pub
MaltZearalenone, α-zearalenol, β-zearalenolMalting process studies mdpi.com

Beyond cereals, this compound has been found in other plant-derived products.

Soybeans : While not considered a primary substrate for Fusarium growth, contamination can occur. researchgate.netdergipark.org.tr One study noted that F. equiseti was capable of producing Zearalenone on soybeans. dergipark.org.tr

Silage and Hay : Forages such as corn silage and hay can also be contaminated. cabidigitallibrary.org

Medicinal Plants : A study in China detected α-zearalenol in 12% of the food and medicinal plant samples analyzed, with coix seed showing the highest levels of contamination. researchgate.net

Cereal Grains and By-products as Primary Substrates

Fungal Producers and Environmental Conditions Favoring this compound Production

This compound is not directly synthesized by fungi but is a metabolic by-product of Zearalenone. nih.gov The primary fungal producers of Zearalenone belong to the Fusarium genus. wikipedia.org

Key Zearalenone-producing species include:

Fusarium graminearum (also known as Gibberella zeae) wikipedia.orgmdpi.com

Fusarium culmorum wikipedia.orgmdpi.com

Fusarium equiseti wikipedia.orgnih.gov

Fusarium crookwellense nih.govwikipedia.org

Fusarium semitectum nih.govdergipark.org.tr

Fusarium sporotrichioides nih.gov

These fungi are common soilborne and plant-pathogenic molds. acs.org The conversion of Zearalenone to α- and β-zearalenol can be carried out by the Fusarium fungi themselves. mdpi.com For example, F. graminearum is capable of producing both α-zearalenol and β-zearalenol. mdpi.com This biotransformation also occurs within infected plants and in the digestive systems of animals that consume contaminated feed. nih.govallaboutfeed.net

The environmental conditions that favor the production of this compound are those that promote the growth of these Fusarium species and their synthesis of the parent toxin, Zearalenone. Optimal conditions generally involve high moisture and moderate to cool temperatures, particularly when temperature fluctuations occur. cabidigitallibrary.orgmdpi.com For instance, Zearalenone production in the field is often associated with cool, wet weather during the late stages of crop development, while storage at high moisture levels can also lead to significant toxin accumulation. mdpi.comekb.eg

Mycological Ecology of this compound-Producing Fusarium Species

Zearalenone (ZEN) and its derivatives, including α-Zearalenol and β-Zearalenol, are mycotoxins produced by various species of the fungal genus Fusarium. nih.gov These fungi are significant plant pathogens, causing diseases like Fusarium head blight (FHB) in cereals, which leads to reduced crop yields and contamination with mycotoxins. mdpi.comnih.gov The primary producers of zearalenone are Fusarium graminearum and Fusarium culmorum. nih.govmdpi.com However, a broader range of species is also capable of producing this mycotoxin, including F. cerealis, F. equiseti, F. poae, F. crookwellense, F. semitectum, F. verticillioides, and F. incarnatum. nih.govmdpi.comwikipedia.orgagrojournal.org Studies have also identified F. oxysporum isolates from Bulgarian wheat that can synthesize ZEN. agrojournal.org All known zearalenone-producing Fusarium species belong to the Fusarium sambucinum species complex and the Fusarium incarnatum-equiseti species complex. mdpi.com

The ecological niche for these Fusarium species is extensive, though they are most commonly found on plants grown in temperate climates. nih.gov They are frequent contaminants of staple cereal crops worldwide, including maize, wheat, barley, oats, rice, and sorghum. nih.govwikipedia.orgagrojournal.org The fungi can infect crops in the field, leading to the presence of ZEN and its derivatives in the harvested grains. nih.gov Environmental conditions play a crucial role in fungal growth and toxin production. Favorable conditions for an epidemic development of Fusarium diseases include high humidity, temperatures above 20°C, and the presence of fungal inoculum. mdpi.com For instance, zearalenone production is known to increase in warm climates with air humidity at or above twenty percent. wikipedia.org

The prevalence and distribution of specific zearalenone-producing species can vary by region and crop. F. graminearum is often the predominant species found in wheat in many Central European countries. apsnet.org In Nigerian crops, a study isolated twelve different Fusarium species from maize, wheat, and soybean, with F. sporotrichioides showing the highest frequency on maize. dergipark.org.tr The study confirmed that isolates of F. equiseti from soybeans were capable of producing zearalenone. dergipark.org.tr The co-occurrence of multiple Fusarium species on the same plant is common, which can influence mycotoxin profiles. mdpi.com For example, F. graminearum and F. culmorum often coexist, while F. verticillioides, which prefers warmer and drier conditions, is not typically correlated with them. mdpi.com

Table 1: this compound-Producing Fusarium Species and Commonly Contaminated Crops

Fusarium SpeciesCommonly Contaminated CropsReferences
F. graminearumMaize, Wheat, Barley, Oats, Rice, Sorghum nih.govmdpi.comwikipedia.orgagrojournal.org
F. culmorumMaize, Wheat, Barley, Oats, Rice, Sorghum nih.govmdpi.comwikipedia.orgagrojournal.org
F. cerealisMaize, Wheat, Barley nih.govagrojournal.org
F. equisetiMaize, Wheat, Barley, Soybean nih.govmdpi.comwikipedia.orgdergipark.org.tr
F. poaeWheat, Barley mdpi.com
F. crookwellenseWheat, Barley mdpi.com
F. semitectumWheat, Soybean nih.govagrojournal.orgdergipark.org.tr
F. verticillioidesMaize wikipedia.org
F. incarnatumGeneral Cereals wikipedia.org
F. oxysporumWheat agrojournal.org

Agronomic Practices and this compound Contamination Dynamics

Agronomic practices are a critical factor in managing Fusarium infection in crops and the subsequent contamination of grain with zearalenone and its derivatives. scirp.org These pre-harvest strategies can significantly influence the development of the fungal pathogens and their ability to produce mycotoxins. nih.gov

Tillage: Soil cultivation methods have a direct impact on the survival of Fusarium inoculum. Minimum or no-tillage practices can leave crop residues on the soil surface, which can harbor the fungi and serve as a source of infection for the subsequent crop. wur.nlslu.se Deep ploughing, in contrast, buries the contaminated debris, which can help reduce the inoculum load. nih.govwur.nl Research suggests that continuous wheat sowing combined with reduced soil tillage can heighten the risk of grain infection by F. graminearum. researchgate.net

Crop Rotation: The sequence of crops planted in a field is a key determinant of mycotoxin risk. mdpi.com Continuous cultivation of susceptible cereals, such as maize followed by wheat, creates a favorable environment for Fusarium proliferation and is associated with higher levels of contamination. mdpi.comwur.nl Zearalenone was detected in 45% of wheat samples collected from a maize-wheat rotation system. researchgate.net Conversely, rotating cereals with non-host crops, such as legumes or root crops, helps to break the disease cycle and limit recontamination. nih.govmdpi.com In a study on oats, growing the crop after grass was found to decrease contamination by certain Fusarium mycotoxins. mdpi.com

Other Agronomic Factors:

Fertilization: The application of fertilizers, particularly nitrogen, may increase the growth of Fusarium, potentially leading to higher mycotoxin contamination. nih.gov

Harvesting Time: A delayed harvest can lead to increased mycotoxin levels, particularly if the crop is exposed to moisture late in the season. researchgate.net One study reported an approximate five-fold increase in ZEN concentration with a later harvest. researchgate.net

Farming System: Organic farming practices, which often emphasize soil management and crop rotation, have been associated with lower incidences of Fusarium infection compared to conventional systems. slu.se

Table 2: Impact of Agronomic Practices on this compound Contamination

Agronomic PracticeEffect on this compound (ZEN) ContaminationReferences
Tillage
Minimum/No-TillageIncreases risk by leaving infected crop residue on the surface. wur.nlslu.seresearchgate.net
Deep PloughingDecreases risk by burying infected residue. nih.govwur.nl
Crop Rotation
Cereal Monoculture (e.g., Maize-Wheat)Increases risk of contamination. mdpi.comresearchgate.net
Rotation with Non-Cereal CropsDecreases risk by breaking the fungal life cycle. nih.govmdpi.commdpi.com
Fungicide Use
Prothioconazole, TebuconazoleCan reduce Fusarium growth; effects on ZEN can be inconsistent. frontiersin.orgresearchgate.net
Harvesting
Delayed HarvestCan increase ZEN levels, especially with late-season moisture. researchgate.net

Biosynthesis and Production Pathways of Zearalenol

Genetic and Enzymatic Basis of Zearalenol Biosynthesis in Fusarium Species

The biosynthesis of zearalenone (B1683625), and thus this compound, is a complex process primarily proceeding via a polyketide pathway in Fusarium species nih.govwikidata.orgwikipedia.org. This pathway involves the sequential condensation of acetate (B1210297) units, catalyzed by a suite of enzymes, with polyketide synthases (PKSs) playing a central role nih.govwikidata.orgwikidata.org.

Role of Polyketide Synthases (PKSs) in this compound Formation

Polyketide synthases are large, multi-domain enzymes responsible for the assembly of polyketide chains through repeated cycles of condensation and modification wikidata.org. In the context of zearalenone biosynthesis, two specific type I iterative PKSs, PKS4 and PKS13 (also referred to as ZEA1 and ZEA2 in some literature), are considered vital sigmaaldrich.comnih.govwikidata.orgwikipedia.orgwikidata.orgnih.govsigmaaldrich.com. PKS4 is believed to initiate the biosynthetic pathway by catalyzing the condensation of one acetyl-CoA and five malonyl-CoA molecules, leading to the formation of a hexaketide intermediate sigmaaldrich.comnih.gov. PKS13 then functions as an extender unit, undergoing further repetitions with malonyl-CoA to prolong the chain, ultimately forming a nonaketide precursor sigmaaldrich.comnih.gov. This nonaketide then undergoes intramolecular cyclization and aromatization reactions sigmaaldrich.comnih.gov. The interplay between these two PKSs is crucial, and studies suggest they may interact directly, particularly as PKS4 lacks a thioesterase domain for product release, potentially transferring the intermediate directly to PKS13 sigmaaldrich.com.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for zearalenone biosynthesis are typically organized into a biosynthetic gene cluster in Fusarium species wikipedia.orgwikidata.orgwikipedia.org. In F. graminearum (also known as Gibberella zeae), a well-characterized cluster has been identified, containing four essential genes: PKS4, PKS13, ZEB1, and ZEB2 wikipedia.orgwikidata.orgwikipedia.org. These genes are located within a larger cluster containing several open reading frames wikidata.orgwikipedia.org. PKS4 and PKS13 encode the core polyketide synthases wikipedia.orgwikidata.orgwikipedia.org. ZEB1 encodes an isoamyl alcohol oxidase, an enzyme responsible for the final step in zearalenone formation, converting beta-zearalenol (B137171) to zearalenone wikipedia.orgsigmaaldrich.com. ZEB2 encodes a transcription factor that plays a regulatory role in the expression of the genes within the cluster wikipedia.orgwikidata.orgwikipedia.orgnih.gov. Studies involving gene deletion have confirmed the essentiality of these four genes for zearalenone biosynthesis wikipedia.org. The genes PKS4 and PKS13 are transcribed divergently from a common promoter region, suggesting coordinated expression nih.govsigmaaldrich.com.

Regulatory Mechanisms Governing this compound Production

The production of zearalenone and its related metabolites, including this compound, is subject to complex regulatory mechanisms influenced by both genetic factors and environmental conditions wikidata.org.

Environmental Triggers and Gene Expression

Environmental factors significantly impact the expression of the genes within the zearalenone biosynthetic cluster and, consequently, mycotoxin production lipidmaps.orgmycocentral.eu. Key environmental triggers include temperature, water activity (aw), humidity, and pH lipidmaps.orgmycocentral.eu. Mild or low temperatures, typically ranging from 8°C to 25°C, are reported to be more favorable for zearalenone production mycocentral.eu. High water activity, generally above 0.9, also promotes fungal growth and mycotoxin synthesis mycocentral.eu. High precipitation during critical periods, such as wheat flowering, has been correlated with elevated concentrations of Fusarium mycotoxins, including zearalenone wikipedia.org. The composition of the atmospheric gas and the availability of oxygen also play a role lipidmaps.org. Studies have shown that the expression of the PKS genes and other genes in the cluster can be upregulated under conditions conducive to zearalenone production, such as growth on sterile rice, compared to conditions like wheat infection where toxin production may be suppressed wikipedia.orgsigmaaldrich.com.

Nutritional Influences on Biosynthetic Flux

Nutritional availability also influences the production of secondary metabolites, including mycotoxins, in Fusarium species wikidata.orgcenmed.com. While specific detailed research findings on the direct impact of various nutrients on this compound biosynthesis are less extensively documented in the provided sources compared to other mycotoxins, the principle of nutritional regulation of secondary metabolism in Fusarium is established cenmed.com. For instance, limited nitrogen availability has been shown to increase the production of fumonisins, another group of Fusarium mycotoxins, through a nitrogen metabolite regression mechanism cenmed.com. This suggests that the availability and type of carbon and nitrogen sources, as well as other essential nutrients like magnesium, zinc, and cobalt, can influence the metabolic flux through the polyketide pathway, thereby affecting the levels of zearalenone and this compound produced wikidata.orglipidmaps.org.

Here is a table summarizing some environmental factors and their influence on Zearalenone production (which is linked to this compound levels):

Environmental FactorInfluence on Zearalenone ProductionSource(s)
TemperatureFavorable between 8-25°C mycocentral.eu
Water Activity (aw)Favorable above 0.9 mycocentral.eu
HumidityHigh humidity promotes production lipidmaps.orgmycocentral.eu
pHNeutral pH can result in greater production at optimal temperatures wikipedia.org
PrecipitationHigh precipitation can lead to high concentrations wikipedia.org

Comparative Analysis of this compound Biosynthesis with Related Mycotoxins

The biosynthesis of zearalenone, involving a polyketide pathway and a defined gene cluster, shares common features with the production of other polyketide-derived mycotoxins produced by Fusarium species, such as fumonisins and bikaverin (B1667059) sigmaaldrich.comwikidata.orgnih.govcenmed.com. These pathways all rely on the action of polyketide synthases as core enzymatic machinery wikidata.orgnih.govcenmed.com. The genes encoding the enzymes and regulatory proteins involved are often organized into physically linked clusters in the fungal genome, facilitating coordinated regulation wikipedia.orgwikidata.orgwikipedia.orgcenmed.com.

However, there are also distinctions. While zearalenone biosynthesis involves two interacting iterative PKSs (PKS4 and PKS13), other polyketide pathways might involve a single PKS or different combinations of enzymes sigmaaldrich.comwikidata.orgnih.gov. For example, aflatoxin biosynthesis in Aspergillus species involves a fatty acid synthase complex providing a starter unit to an iterative PKS, a system that differs in the initial steps compared to zearalenone biosynthesis sigmaaldrich.com. The specific enzymes catalyzing modifications of the polyketide backbone, such as reductases, dehydratases, and cyclases, as well as tailoring enzymes like the isoamyl alcohol oxidase ZEB1 in zearalenone biosynthesis, contribute to the structural diversity of polyketide mycotoxins wikipedia.orgsigmaaldrich.comnih.gov. Regulatory mechanisms, while often involving transcription factors and environmental cues across different mycotoxin pathways, can also have unique components, such as the specific autoregulation loop mediated by ZEB2 isoforms in zearalenone production wikipedia.orgwikidata.orgnih.gov.

Here is a table listing the key genes involved in Zearalenone/Zearalenol biosynthesis and their functions:

GenePutative FunctionRole in BiosynthesisSource(s)
PKS4Polyketide SynthaseInitiates polyketide chain formation (hexaketide) wikipedia.orgsigmaaldrich.comnih.govwikidata.orgwikipedia.org
PKS13Polyketide SynthaseExtends polyketide chain (nonaketide), cyclization, aromatization wikipedia.orgsigmaaldrich.comnih.govwikidata.orgwikipedia.org
ZEB1Isoamyl Alcohol OxidaseConverts beta-zearalenol to zearalenone wikipedia.orgsigmaaldrich.com
ZEB2Transcriptional RegulatorRegulates expression of biosynthetic genes wikipedia.orgwikidata.orgwikipedia.orgnih.gov

Metabolism and Biotransformation of Zearalenol

In Vivo Metabolic Fate of Zearalenol in Animal Models

The in vivo metabolic fate of this compound in animal models involves a series of processes including absorption from the gastrointestinal tract, distribution to various tissues, biotransformation into metabolites, and subsequent excretion from the body wikidata.orgmdpi.comnih.gov.

Absorption, Distribution, and Excretion Kinetics

Zearalenone (B1683625), the precursor to this compound, is rapidly and extensively absorbed after oral administration in several animal species, including rats, rabbits, and humans nih.govinchem.orgbionte.com. While specific kinetic data for this compound absorption is less detailed than for zearalenone, the rapid absorption of the parent compound suggests that this compound formed in the gut is also likely to be absorbed. Zearalenone and its metabolites, including this compound, are distributed to estrogen target tissues such as the uterus, testes, and ovarian follicles, as well as adipose tissue, suggesting potential storage in fat inchem.orgbionte.com.

Excretion of zearalenone and its metabolites primarily occurs via the bile in most animal species, with the exception of rabbits where urine is the main route inchem.orgbionte.com. Glucuronide conjugates of zearalenone and its metabolites are collected in bile and can undergo enterohepatic recirculation, where they are reabsorbed and metabolized in the intestinal mucosa, potentially prolonging their retention in the body bionte.com. In a study with female donkeys, only a small percentage of total administered zearalenone (including metabolites) was excreted in feces and urine over 5 days, indicating a high absorption rate and potentially slow excretion or wider tissue distribution nih.gov.

Phase I and Phase II Biotransformation Pathways (e.g., Glucuronidation, Sulfation, Hydroxylation)

This compound undergoes both Phase I and Phase II biotransformation reactions in animals researchgate.netresearchgate.netnih.govmdpi.com. Phase I metabolism primarily involves reduction, oxidation, and hydroxylation, while Phase II metabolism involves conjugation reactions researchgate.netmdpi.comnih.gov.

Phase I metabolism of zearalenone leads to the formation of this compound isomers (alpha and beta) through the reduction of a ketone group, catalyzed by 3α- and 3β-hydroxy steroid dehydrogenases (HSD) nih.govsrce.hr. This compound itself can also undergo further Phase I reactions, including hydroxylation, potentially mediated by cytochrome P450 enzymes researchgate.netnih.govmdpi.com. Aromatic hydroxylation of zearalenone and this compound can lead to the formation of catechol metabolites, which can subsequently be methylated by catechol-O-methyltransferase (COMT) researchgate.netnih.gov.

Phase II metabolism is a major detoxification pathway for this compound and its metabolites, primarily involving conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) researchgate.netbionte.comresearchgate.net. Glucuronidation is catalyzed by uridine (B1682114) 5′-diphosphate glucuronosyltransferases (UGTs), with UGT1A1, 1A3, 1A8, and 2B7 identified as potentially active isoforms nih.gov. Sulfation is mediated by sulfotransferases (SULTs) bionte.com. Glucuronidation is considered a major Phase II metabolic process in animals nih.gov. Sulfonation has been observed to occur specifically at the 14-hydroxyl group, while glucuronidation can occur at multiple hydroxyl groups, including the 14-, 16-, and 7-hydroxyl positions researchgate.net. These conjugation reactions generally result in more polar compounds that are more readily excreted mdpi.com.

Formation of this compound Metabolites: Alpha- and Beta-Zearalenol (B137171) Interconversion

The interconversion between alpha-zearalenol (B28931) (α-ZEL) and beta-zearalenol (β-ZEL) is a significant aspect of this compound metabolism researchgate.netresearchgate.netsigmaaldrich.com. This interconversion is catalyzed by enzymes such as hydroxysteroid dehydrogenases nih.govsrce.hr. The favored direction of this interconversion and the predominant metabolite formed can vary significantly depending on the animal species researchgate.netnih.govnih.govnih.gov. For instance, in rabbits, the liver primarily metabolizes zearalenone into α-ZEL, while hen hepatocytes mainly produce β-ZEL nih.gov. In goats, α-ZEL is the major metabolite in cytosolic liver fractions, while β-ZEL is predominant in microsome fractions nih.govresearchgate.net. Pigs and humans tend to favor the formation of α-ZEL from zearalenone nih.gov. The interconversion between the alpha and beta epimers has also been observed in in vitro studies using rat erythrocytes researchgate.netnih.gov.

Species-specific metabolic differences in the formation and interconversion of α-ZEL and β-ZEL are important because these epimers can have different biological potencies wikipedia.orgmycotoxinsite.com.

In Vitro Metabolic Studies of this compound

In vitro studies using various biological systems have provided valuable insights into the metabolic pathways of this compound, complementing in vivo observations researchgate.netsigmaaldrich.com.

Hepatic Microsomal and Cytosolic Enzyme Systems

Studies utilizing hepatic microsomal and cytosolic fractions have demonstrated the role of liver enzymes in this compound metabolism sigmaaldrich.comwikidata.org. These subcellular fractions contain the enzymes responsible for Phase I and Phase II biotransformation reactions. For example, in vitro studies with goat liver subcellular fractions showed that α-ZEL was predominantly formed in cytosolic fractions, while β-ZEL was the main product in microsomal fractions nih.govresearchgate.net. Rat liver microsomes have been shown to catalyze the hydroxylation of zearalenone mdpi.com. The presence of cofactors like NADPH can enhance the reducing activities of these enzyme systems nih.gov. In vitro studies using liver microsomes from different livestock and humans have also revealed significant metabolic differences in the biotransformation of α-ZEL nih.gov.

Intestinal Microbiota-Mediated Transformations

The intestinal microbiota plays a significant role in the metabolism of zearalenone, including its conversion to this compound and other metabolites researchgate.netsigmaaldrich.comwikidata.orgmdpi.comfrontiersin.org. In vitro incubations of zearalenone with intestinal contents or microbial cultures from various animals have shown the formation of this compound inchem.orgmycotoxinsite.commdpi.com. For example, chicken intestinal microorganisms can convert zearalenone into this compound mdpi.comresearchgate.net. Rumen fluid and fractions from cattle and sheep have been shown to degrade zearalenone to α- and β-zearalenol mycotoxinsite.com. Pig intestinal contents have also been reported to metabolize zearalenone into α-ZEL and other metabolites under anaerobic conditions inchem.orgmycotoxinsite.com. However, healthy human intestinal microflora cultured in vitro were unable to degrade zearalenone in one study inchem.org. The intestinal microbiota's contribution to zearalenone metabolism, and thus the availability of this compound, can vary between species mdpi.comresearchgate.net.

Here is a summary of some research findings on this compound metabolism in different animal models and in vitro systems:

Animal Species / SystemPrimary ZEN Metabolite(s) Formed from ZENKey Metabolic Pathways InvolvedNotesSource(s)
Rabbits (in vivo)Zearalenone metabolites (bile excretion)-Urine is the main excretion route. inchem.orgbionte.com
Rabbits (liver hepatocytes in vitro)α-ZearalenolReduction (NADPH-enhanced in cytosol, NADH-enhanced in microsomes)Metabolize ZEN slowly; produce mainly α-ZEL. nih.gov
Hens (liver hepatocytes in vitro)β-ZearalenolReduction (NADPH-enhanced in cytosol and microsomes)Metabolize ZEN faster; produce β-ZEL as major metabolite. nih.gov
Goats (liver in vitro)α-Zearalenol (cytosol), β-Zearalenol (microsomes)ReductionLiver may function as an activation organ (predominant α-ZOL formation). nih.govresearchgate.net
Goats (gastrointestinal tissues in vitro)α-ZearalenolReductionActivity lower than liver per mg protein, but significant overall. nih.govresearchgate.net
Pigs (in vivo)α-Zearalenol (major in feces), Glucuronides (major in urine)Phase I, Phase II (Glucuronidation)Rapid absorption; extensive biliary excretion. inchem.orgfigshare.com
Pigs (intestinal mucosa & gut microflora in vitro)α-Zearalenol, Glucuronides of ZEN and α-ZELReduction, Glucuronidation- inchem.org
Pigs (large intestine microbiota in vitro)α-ZearalenolReductionSmall intestine microorganisms showed no activity. mdpi.com
Rats (in vivo)Zearalenone metabolites (bile excretion)-Extensively absorbed. inchem.orgbionte.com
Rats (erythrocytes in vitro)α-Zearalenol (major), β-ZearalenolInterconversion, Reduction (NADPH preferred)Interconversion between alpha and beta epimers observed. researchgate.netnih.gov
Rats (liver microsomes in vitro)Hydroxylated ZEN metabolitesHydroxylation (Cytochrome P450)Preferential hydroxylation at C-8. mdpi.com
Humans (in vivo)Glucuronides (major in urine)Phase II (Glucuronidation)Extensively absorbed; relatively low proportion of β-ZEL formed from ZEN compared to α-ZEL. wikipedia.orgresearchgate.netinchem.org
Humans (Caco-2 cells in vitro)α-Zearalenol, β-Zearalenol, Glucuronides, SulfatesReduction/Oxidation, Glucuronidation (at 14-OH preferred), Sulfation (at 14-OH specific)Efficient transfer of conjugates observed. researchgate.net
Humans (hepatic microsomes in vitro)Hydroxylated ZEN metabolitesHydroxylationFormation of 13-hydroxy-ZEN and 15-hydroxy-ZEN observed. mdpi.com
Chickens (in vivo)This compoundIntestinal microbial degradationIntestinal microorganisms play a role in metabolism and toxicity mitigation. mdpi.comresearchgate.net
Chickens (intestinal microorganisms in vitro)This compoundDegradationDegradation rates varied by intestinal segment. mdpi.comresearchgate.net
Cattle/Sheep (rumen fluid/fractions in vitro)α-Zearalenol, β-ZearalenolReductionMore than 90% degradation of ZEN observed. mycotoxinsite.com
Donkeys (in vivo)ZEN (plasma)Absorption, Distribution, ExcretionFast absorption, relatively slow excretion. nih.gov

This compound Biotransformation in Plants and Microorganisms

Plants and microorganisms exhibit diverse capabilities in metabolizing and transforming mycotoxins, including this compound. These biotransformation processes can lead to detoxification, altered biological activity, or the formation of "masked" mycotoxins in plants.

Phytoremediation Potential and Metabolic Pathways in Plants

Plants have demonstrated the ability to absorb and metabolize mycotoxins like zearalenone, and by extension, its metabolites such as this compound. This metabolic capacity suggests a potential for phytoremediation strategies to reduce mycotoxin contamination in crops. Studies in plants such as durum wheat (Triticum durum) and Arabidopsis thaliana have provided insights into the metabolic fate of zearalenone, which includes the formation and further transformation of this compound. plos.orgnih.govacs.orgnih.gov

The biotransformation of zearalenone in plants involves both phase I and phase II metabolic reactions. Phase I reactions can include reduction, leading to the formation of α- and β-zearalenol. plos.orgnih.gov These this compound derivatives can then undergo phase II conjugation reactions, primarily glycosylation and, to a lesser extent, sulfation. plos.org Glucosylation is a significant detoxification pathway in plants, leading to the formation of conjugated forms such as zearalenone-14-O-beta-glucoside (ZEN14Glc) and zearalenone-16-O-beta-glucoside (ZEN16Glc). nih.govplos.orgnih.govacs.orgnih.gov While these studies primarily focus on ZEN metabolism, the presence and conjugation of this compound derivatives indicate their integration into plant metabolic pathways. For example, this compound derivatives have been shown to undergo further glycosylation or sulfation in Arabidopsis thaliana. plos.org

Research using micropropagated durum wheat plantlets exposed to zearalenone showed rapid uptake and extensive biotransformation within 14 days. acs.orgnih.gov A variety of phase I and phase II metabolites were identified, including this compound derivatives and their conjugates. acs.orgnih.gov Most of the zearalenone and its masked forms were retained in the roots, with minimal translocation to the leaves, suggesting that roots play a significant role in mycotoxin sequestration and metabolism. acs.orgnih.gov

The metabolic pathways identified in plants for zearalenone, including the formation and conjugation of this compound, are consistent across different plant species like Arabidopsis thaliana and durum wheat, suggesting conserved detoxification mechanisms. plos.org

Microbial Degradation and Detoxification Mechanisms

Microorganisms, including various bacteria, yeasts, and fungi, possess diverse mechanisms to degrade and detoxify zearalenone and its metabolites like this compound. These microbial activities are crucial for reducing mycotoxin contamination in food and feed. nih.govnih.govdergipark.org.trpeerj.commycotoxinsite.commdpi.commdpi.com

Microbial biotransformation of zearalenone frequently involves the reduction of the keto group to form α- and β-zearalenol. nih.govnih.govnih.govdergipark.org.trpeerj.com This conversion can be carried out by a variety of microbial species. Beyond the formation of this compound from zearalenone, some microorganisms are capable of further degrading this compound itself. mdpi.comacs.org

Detoxification mechanisms employed by microorganisms include adsorption of the mycotoxin onto the microbial cell wall and enzymatic degradation. nih.govdergipark.org.trpeerj.commycotoxinsite.commdpi.commdpi.com Enzymatic approaches are particularly effective, with specific enzymes capable of breaking down the mycotoxin structure. For instance, lactonohydrolases can hydrolyze the lactone ring of zearalenone, leading to less toxic products. mdpi.commdpi.com Peroxidase enzymes have also shown the ability to degrade zearalenone. nih.govdergipark.org.tr

Numerous microbial species have been identified with the capacity to metabolize and detoxify zearalenone and its derivatives. These include various Bacillus species such as B. licheniformis, B. subtilis, B. natto, B. cereus, B. pumilus, B. amyloliquefaciens, and B. spizizenii. nih.govdergipark.org.trmdpi.com Lactic acid bacteria like Lactobacillus paracasei, Lactobacillus acidophilus, and Lactobacillus reuteri have also demonstrated the ability to degrade zearalenone. nih.govdergipark.org.trmdpi.com Yeasts, notably Saccharomyces cerevisiae, as well as species from the genera Candida, Hansenula, and Pichia, have shown the capacity to reduce zearalenone to zearalenols. nih.govnih.govmycotoxinsite.com Fungi such as Clonostachys rosea and Trichosporon mycotoxinivorans are also known to degrade zearalenone. nih.govmdpi.com

Research has explored the use of microbial consortia for enhanced degradation efficiency of zearalenone and its related compounds like α- and β-zearalenol. mdpi.comacs.org For example, a thermophilic microbial consortium (NZDC-6) isolated from agricultural composts demonstrated high degradation ratios for zearalenone, α-zearalenol, and β-zearalenol. mdpi.comacs.org

The efficiency of microbial degradation can be influenced by environmental factors such as temperature and pH, as observed in studies with microbial consortia. mdpi.comacs.org

Here is a table summarizing some of the microorganisms involved in zearalenone/zearalenol biotransformation:

MicroorganismTypeRole in BiotransformationReferences
Bacillus speciesBacteriaDegradation and detoxification of ZEN, potentially ZEL nih.govdergipark.org.trmdpi.com
Lactobacillus speciesBacteriaDegradation of ZEN, potentially ZEL nih.govdergipark.org.trmdpi.com
Saccharomyces cerevisiaeYeastConversion of ZEN to α- and β-ZEL, degradation of ZEN nih.govnih.govmycotoxinsite.com
Candida, Hansenula, PichiaYeastReduction of ZEN to α- and β-ZEL nih.govnih.gov
Clonostachys roseaFungusMetabolizes ester bond in ZEN lactone ring nih.gov
Trichosporon mycotoxinivoransFungusDegradation of ZEN, hydrolysis of lactone ring mdpi.com
Microbial consortiaMixedDegradation of ZEN, α-ZEL, and β-ZEL mdpi.comacs.org

Molecular and Cellular Mechanisms of Zearalenol Action

Oxidative Stress and Immunomodulatory Mechanisms Associated with Zearalenol Exposure

Induction of Reactive Oxygen Species and Antioxidant Defense Responses

Exposure to zearalenone (B1683625) and its derivatives, including α- and β-zearalenol, can lead to the induction of oxidative stress mdpi.commdpi.comnih.govresearchgate.netplos.org. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products mdpi.complos.org. Studies have shown that zearalenone and its metabolites can enhance ROS formation mdpi.comresearchgate.net. This overproduction of ROS can damage cellular macromolecules such as lipids, proteins, and DNA, contributing to cellular dysfunction and death mdpi.comnih.gov.

The induction of ROS by zearalenone and its metabolites is believed to be one of the primary mechanisms underlying their cytotoxic and genotoxic effects mdpi.comresearchgate.net. The metabolic processes of zearalenone in tissues are partly attributed to ROS production nih.gov. High concentrations of zearalenone have been shown to impair the antioxidant enzyme system and increase ROS production in cells, exacerbating mitochondrial damage mdpi.comresearchgate.net. Mitochondria are both a major source and a target of cellular ROS mdpi.com.

Zearalenone and its derivatives can also affect the activity and expression of antioxidant enzymes, which are crucial for counteracting oxidative stress mdpi.complos.org. Endogenous cellular antioxidants and enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), catalase (CAT), and glutathione (GSH) normally help to neutralize free radicals nih.gov. However, zearalenone and its derivatives can initiate oxidative stress by either increasing ROS generation or decreasing the activity of these intracellular antioxidants nih.gov. For instance, zearalenone exposure has been shown to reduce the expression and activity of antioxidative enzymes in porcine granulosa cells, leading to increased oxidative stress plos.org.

Research indicates that the overproduction of ROS is involved in apoptosis induced by zearalenone mdpi.com. Co-treatment with antioxidants has been shown to decrease the rate of apoptosis induced by zearalenone mdpi.com. This compound metabolites have also been shown to induce the generation of reactive oxygen species in macrophages nih.gov.

Effects on Immune Cell Function and Inflammatory Pathways

Zearalenone and its metabolites, including this compound, can significantly impact immune responses, exhibiting both immunostimulatory and immunosuppressive effects depending on the context, such as the immune cell type, concentration, and exposure duration nih.govresearchgate.net. Studies have highlighted the divergent effects of zearalenone and its derivatives on innate immunity nih.govplos.orgcambridge.org.

In vitro studies have shown that zearalenone and its metabolites can influence the inflammatory response in immune cells nih.gov. For example, zearalenone decreased the TNF-α response in swine peripheral blood mononuclear cells (PBMCs), while zearalanone (B192696) also reduced the production of IL-8 nih.gov. Zearalenone derivatives, α-zearalenol and β-zearalenol, have been reported to decrease IL-8 synthesis in polymorphonuclear cells and porcine epithelial cells in a dose-dependent manner, being more potent than zearalenone itself in this regard nih.govnih.gov. β-zearalenol was found to be particularly potent in decreasing IL-8 synthesis in porcine intestinal epithelial cells nih.gov.

Conversely, other studies have observed an increase in pro-inflammatory cytokines. For instance, zearalenone increased the levels of IL-1β and IL-18 in peritoneal mouse macrophages nih.gov. In piglets, zearalenone exposure led to increased gene expression of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and IL-1β in the spleen and blood, while decreasing their expression in the liver nih.govplos.org. This suggests that the pro- or anti-inflammatory effect of zearalenone can be organ-dependent nih.gov.

Zearalenone and its metabolites can also affect the function of specific immune cells. In vitro studies have indicated that zearalenone and its derivatives can negatively impact neutrophil function by decreasing their proliferation and production of IL-8 and O2-, with metabolites having a greater effect than the parent compound dsm-firmenich.com. The inflammatory mechanisms can involve the activation of signaling pathways such as the JNK pathway nih.govplos.org.

The influence of zearalenone and its metabolites on cytokine synthesis is complex and can vary with cell type and concentration. While some studies show a decrease in certain cytokines induced by this compound isomers nih.govnih.gov, others indicate an increase in inflammatory mediators induced by zearalenone nih.govplos.orgmdpi.com.

Biological Effects of Zearalenol in Experimental Models

Reproductive System Impacts in Preclinical Animal Models

Zearalenol and its parent compound are known to be particularly toxic to the reproductive system, causing a range of issues from organ damage to dysfunction. mdpi.comnih.gov These mycoestrogens can lead to disorders in both male and female animals by binding to estrogen receptors and disrupting normal hormonal signaling. mdpi.comviamedica.pl

Exposure to this compound and its parent compound, zearalenone (B1683625), has been shown to induce significant changes in the ovaries and uterus of several animal models. These effects are largely attributed to their estrogen-like activity, which disrupts the normal hormonal balance. mdpi.com In prepubertal gilts, exposure has led to histopathological changes in the ovarian follicle structure, including atresia and apoptosis-like changes in granulosa cells. nih.govresearchgate.net Similarly, in meat rabbits, zearalenone exposure resulted in follicular dilatation, thinning of the follicular granulosa layer, and necrosis of granulosa cells. frontiersin.org

In female dogs, histopathological alterations in the ovaries, such as cellular degeneration, have been observed. mdpi.com Studies in adult female rats have revealed that gestational exposure to zearalenone can cause significant follicular atresia and a thinning of the uterine layer in the F1 generation. mdpi.com These changes often correlate with altered expression of estrogen receptors in the affected tissues. mdpi.com Uterine changes also include edema and extravasations, as seen in female dogs, and intensified cell proliferation in the uterus and oviduct of gilts. mdpi.comnih.govresearchgate.net

Experimental ModelOvarian EffectsUterine Effects
Gilts Follicular atresia, apoptosis-like changes in granulosa cells. nih.govresearchgate.netIntensified cell proliferation. nih.govresearchgate.net
Rabbits Follicular dilatation, thinning of granulosa layer, granulosa cell necrosis. frontiersin.orgNot specified.
Rats (F1 generation) Significant follicular atresia in adult offspring. mdpi.comThinning uterine layer in adult offspring. mdpi.com
Dogs Degeneration of cells and tissues. mdpi.comEdema and extravasations. mdpi.com

This compound and its related compounds exert considerable toxic effects on the male reproductive system. researchgate.net Studies in adult male mice have demonstrated that both zearalenone and α-zearalenol can significantly reduce testicular and cauda epididymal sperm counts, the efficiency of sperm production, and serum testosterone (B1683101) concentrations. researchgate.netnih.govcapes.gov.br In these models, α-zearalenol was also associated with a significant decrease in spermatozoa with an integrated acrosome. researchgate.netnih.gov

In goats, zearalenone exposure led to a decrease in the testicular organ coefficient and significantly lower spermatozoon density. mdpi.com Histopathological examination revealed destruction of seminiferous tubules. mdpi.com Similarly, in rats, zearalenone has been shown to damage the male reproductive system by destroying the focal adhesion structure of the testis, affecting both Leydig and Sertoli cells. nih.gov In-vitro studies on mouse Leydig cells have shown that zearalenone and α-zearalenol can suppress testosterone secretion by down-regulating the transcription of key steroidogenic enzymes. mdpi.comnih.gov The impact on spermatogenesis includes a reduction in the number of germ cells, an increase in sperm malformation, and reduced sperm motility. researchgate.netmdpi.com

Experimental ModelTesticular EffectsSpermatogenesis & Sperm Quality Effects
Mice Reduced testis weight, decreased serum testosterone. researchgate.netcapes.gov.brReduced sperm counts, decreased sperm production efficiency, decreased spermatozoa with integrated acrosome (α-ZOL). researchgate.netnih.govcapes.gov.br
Goats Decreased testicular organ coefficient, destruction of seminiferous tubules. mdpi.comSignificantly lower spermatozoon density. mdpi.com
Rats Destruction of focal adhesion structure in the testis. nih.govDisrupted spermatogenesis, reduced sperm motility and concentration. mdpi.com
Boars Reduced testes size and weight at high concentrations. lsmuni.ltDisorders of spermatogenesis. lsmuni.lt

Exposure to this compound and its parent compound during critical developmental windows can have lasting effects on puberty and reproductive health. mednexus.orgmdpi.com In immature female rats, prepubertal exposure to zearalenone has been shown to induce central precocious puberty. mednexus.orgnih.gov This is characterized by the premature activation of the hypothalamic kisspeptin-GPR54 signaling pathway, leading to an earlier onset of vaginal opening and uterine enlargement. mednexus.orgnih.gov Similarly, post-weaning exposure in female mice can promote a premature onset of puberty. oup.com

Gestational exposure in rats can lead to developmental toxicity in the offspring. mdpi.com This includes reduced birth weight, delayed development, and long-term reproductive impairment in F1 adult females, such as follicular atresia. nih.govmdpi.com Prenatal exposure in mice has been found to impair spermatogenesis and decrease semen quality in male offspring. mdpi.com In gilts, prepubertal consumption of zearalenone did not significantly alter the age of puberty but did suppress luteinizing hormone (LH) concentrations during the exposure period. researchgate.net

Testicular Function and Spermatogenesis Dynamics

Hepatic and Renal System Responses to this compound Exposure

Beyond the reproductive system, this compound and its precursors can induce toxicity in metabolic and excretory organs like the liver and kidneys.

The liver is a primary site for the metabolism of zearalenone into its derivatives, α- and β-zearalenol, and is therefore susceptible to toxic injury. mdpi.comscielo.br In pregnant rats, exposure to zearalenone resulted in a dose-dependent increase in serum activities of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicating liver damage. nih.gov These studies also noted a decrease in total protein and albumin content. nih.gov Zearalenone has been found to induce oxidative stress in the liver of rats, evidenced by decreased activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and an increase in malondialdehyde (MDA) content. nih.govresearchgate.net More recent studies in mice suggest that zearalenone can induce liver injury through a ferroptosis pathway, which involves inhibiting the Nrf2/keap1 antioxidant signaling pathway and aggravating oxidative stress and lipid peroxidation. nih.gov

Experimental ModelKey Hepatic Findings
Pregnant Rats Increased serum AST and ALT; decreased total protein and albumin; evidence of oxidative stress (decreased SOD and GPx, increased MDA). nih.gov
Mice Induction of liver injury via ferroptosis pathway; inhibition of Nrf2/keap1 antioxidant pathway; aggravation of oxidative stress. nih.gov

The kidneys are also target organs for zearalenone-induced toxicity. In mice, the accumulation of zearalenone in the kidney has been shown to induce glomerular atrophy and degeneration of renal tubular epithelial cells. nih.gov Studies involving intraperitoneal injection of zearalenone in female mice revealed accelerated renal cell apoptosis, increased serum creatinine (B1669602) and urea (B33335) nitrogen levels, and the induction of renal oxidative stress. nih.gov These findings suggest that this compound exposure can lead to significant kidney damage, impairing both the filtration and tubular functions of the organ.

Experimental ModelKey Renal Findings
Mice Glomerular atrophy; degeneration of renal tubular epithelial cells; accelerated renal cell apoptosis; increased serum creatinine and urea nitrogen; induction of oxidative stress. nih.gov

Hepatocellular Integrity and Metabolic Function

Gastrointestinal Tract Physiology and Microbiome Interactions

This compound, a significant metabolite of the mycotoxin zearalenone, exerts considerable influence on the gastrointestinal (GI) tract. The GI tract is a primary site of interaction, where the compound can modulate physiological functions and disrupt the delicate balance of the gut microbiome.

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. researchgate.net Research in experimental models demonstrates that zearalenone and its metabolites can compromise this barrier. Studies in rats have shown that exposure impairs gut morphology, increases intestinal permeability, and reduces the expression of mucins and tight junction proteins. researchgate.netnih.gov These proteins are essential for maintaining the physical barrier between intestinal cells. In piglets, zearalenone has been observed to decrease the expression of the tight junction protein claudin-4, further contributing to intestinal inflammation and compromised barrier function. dsm-firmenich.com

Table 1: Effects of Zearalenone on Intestinal Barrier and Nutrient Absorption
Animal ModelObserved EffectsReference
RatsImpaired gut morphology, increased intestinal permeability, reduced mucin and tight junction protein expression. researchgate.netnih.gov
Weaned Gilts / PigletsDecreased claudin-4 expression, reduced disaccharidase activity, shortening of intestinal villi. researchgate.netdsm-firmenich.commdpi.com
Porcine Intestinal Epithelial Cells (in vitro)Decreased transepithelial electrical resistance, interference with glucose transporter gene expression (Sglt1, Glut2). dsm-firmenich.comsemanticscholar.org

Dysbiosis is an imbalance in the composition of the gut microbiota, which can have wide-ranging effects on host health. clevelandclinic.org Zearalenone exposure has been shown to induce such an imbalance in experimental models. nih.gov The interaction between mycotoxins and gut microbiota can lead to changes in the population equilibrium at the phylum, genus, and species levels. nih.gov

In studies on young gilts, zearalenone was found to have an adverse effect on mesophilic aerobic bacteria. dsm-firmenich.com Research in rats demonstrated that zearalenone exposure leads to a slight imbalance in the microbiota, which is associated with intestinal barrier dysfunction. nih.gov While specific shifts can vary, mycotoxin-induced dysbiosis is generally characterized by a loss of beneficial commensal microorganisms and a potential increase in pro-inflammatory species. frontiersin.org Such alterations in the gut microbial community can disrupt the gut barrier, modulate the host's immune response, and even alter the metabolism of the mycotoxins themselves. nih.gov Psychological stress models in mice, which also induce dysbiosis, show decreased abundance of genera like Bacteroides and Lactobacillus and increased abundance of Parasutterella, highlighting the types of shifts that can occur during gut imbalance. frontiersin.org These changes in the microbiome are considered a key factor in the development of various chronic conditions. nih.gov

Table 2: Zearalenone-Induced Microbiome Shifts
Animal ModelObserved EffectsReference
RatsInduces slight imbalance in microbiota composition, contributing to intestinal barrier dysfunction. nih.gov
Young GiltsAdverse effects on mesophilic aerobic bacteria in the colon. dsm-firmenich.com
General Mycotoxin EffectChanges in microbiota composition at phylum, genus, and species levels, potentially leading to a loss of beneficial bacteria and an increase in pro-inflammatory species. nih.govfrontiersin.org

Intestinal Barrier Integrity and Nutrient Absorption

Neuroendocrine System and Behavioral Correlates

This compound's estrogen-like structure allows it to interfere with the neuroendocrine system, particularly the pathways governing reproduction and behavior.

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine system that regulates reproductive function. nih.govscielo.br Zearalenone, as an endocrine disruptor, can interfere with this axis at multiple levels. nih.gov Its structural similarity to reproductive hormones allows it to disrupt the normal function of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for controlling the HPG axis. nih.gov

Studies in adult female zebrafish exposed to zearalenone revealed a significant negative impact on the reproductive system through modulation of the HPG axis. nih.govresearchgate.net This included upregulation of genes for the estrogen receptor (ERα), LH receptor, and key steroidogenic enzymes in the ovary. nih.govresearchgate.net In male mice, zearalenone has been shown to disrupt the HPG axis, leading to impaired spermatogenesis. nih.gov It can interfere with the hypothalamic production of gonadotropin-releasing hormone (GnRH) by affecting kisspeptin (B8261505) signaling. nih.gov A decrease in GnRH subsequently leads to reduced secretion of LH and FSH from the pituitary, ultimately lowering testosterone levels and affecting reproductive health. nih.govsums.ac.ir

Table 3: Zearalenone's Modulation of the HPG Axis
Animal ModelObserved EffectsReference
Female ZebrafishUpregulation of ERα, LH receptor, and steroidogenic enzyme genes in the ovary; oocyte atresia. nih.govresearchgate.net
Male MiceDisruption of the HPG axis, leading to impaired spermatogenesis and altered testosterone levels. nih.gov
General MechanismInterferes with GnRH, LH, and FSH regulation, disrupting normal hormonal balance and reproductive function. nih.govsums.ac.ir

Exposure to mycotoxins, including zearalenone, can lead to significant neurological and behavioral changes in animal models. researchgate.net While the specific behavioral effects of zearalenone are not as extensively studied as its other toxicities, research on mycotoxins in general points toward a range of manifestations. researchgate.net These can include alterations in locomotor activity, exploratory behavior, and feeding patterns, as well as an increase in anxiety-like behaviors. researchgate.net

Animal studies investigating various neurotoxicants provide a framework for understanding these effects. frontiersin.org Exposure to toxins can lead to learning and memory impairments, motor alterations, and mood changes. researchgate.net These neurological impacts are often linked to oxidative stress, where an imbalance between reactive oxygen species and the body's antioxidant defenses causes damage to cells and tissues within the central nervous system. researchgate.net

Hypothalamic-Pituitary-Gonadal Axis Modulation

Immunotoxicological Research of this compound

Research has shown that zearalenone affects the viability and proliferation of immune cells and can interfere with the synthesis of key molecules like immunoglobulins and cytokines. mdpi.com Studies in various animal models, including rats and swine, have demonstrated that zearalenone can lead to a decrease in serum levels of immunoglobulins G (IgG) and M (IgM). mdpi.commdpi.com However, some studies have noted an increase in IgM at lower concentrations, suggesting a complex dose-dependent effect. mdpi.com In vitro experiments using porcine cells have confirmed that zearalenone and its metabolites, α-zearalenol and β-zearalenol, can significantly decrease the synthesis of IgG, IgM, and IgA. mdpi.com

Furthermore, zearalenone exposure can induce damage to immune organs. nih.gov In young gilts, ingestion of zearalenone resulted in tissue damage in the spleen and a reduced lymphocyte proliferation rate, along with altered cytokine production. dsm-firmenich.com In rats, zearalenone was found to reduce the splenic plaque-forming cell response, which is a measure of humoral immunity. mdpi.com These findings collectively indicate that zearalenone can suppress immune function, potentially leaving the host more vulnerable to pathogens. mdpi.combionte.com

Table 4: Immunotoxicological Effects of this compound
Animal Model/SystemObserved EffectsReference
Rats, Mice, SwineDecreased serum levels of IgG and IgM. mdpi.com
RatsReduced splenic plaque-forming cell response. mdpi.com
Young GiltsSpleen tissue damage, decreased lymphocyte proliferation, altered cytokine production. dsm-firmenich.com
Porcine Cells (in vitro)Decreased synthesis of IgG, IgM, and IgA; reduced viability of polymorphonuclear cells. mdpi.com

Innate and Adaptive Immune System Responses

This compound (ZOL), a primary metabolite of the mycotoxin Zearalenone (ZEN), demonstrates significant immunomodulatory activity in experimental models. glpbio.comresearchgate.net Its effects span both the innate and adaptive immune systems, often proving to be more potent than its parent compound. researchgate.netdsm-firmenich.com

The innate immune system, the body's first line of defense, is notably affected by this compound. In-vitro studies on porcine neutrophils have shown that this compound metabolites can be more immunotoxic than ZEN itself. nih.gov Specifically, α-Zearalenol (α-ZOL) and β-Zearalenol (β-ZOL) have been observed to decrease the viability of porcine polymorphonuclear cells (neutrophils) and alter their function. researchgate.netnih.gov For instance, certain ZEN derivatives, including α-ZOL and β-ZOL, induced a significant decrease in the synthesis of Interleukin-8 (IL-8), a key chemokine in the inflammatory response, in swine neutrophils. researchgate.net In contrast, some studies suggest that low concentrations of α-ZOL can have a pro-inflammatory effect by promoting the synthesis of Interleukin-1β (IL-1β). nih.gov

The adaptive immune system, which provides a more specific and long-lasting defense, is also a target of this compound's effects. Research indicates that α-ZOL can inhibit the proliferation of T-cells, which are crucial for cell-mediated immunity. researchgate.net Furthermore, both ZEN and its metabolites, including α-ZOL and β-ZOL, have been shown to significantly decrease the synthesis of immunoglobulins IgG, IgM, and IgA in in-vitro studies using swine peripheral blood mononuclear cells. nih.gov This suggests an impairment of the humoral immune response, which is responsible for producing antibodies. nih.gov Some studies have also reported that this compound can stimulate the production of other cytokines, such as Interleukin-2 (IL-2) and IL-5, by thymoma cells, indicating a complex and sometimes contradictory influence on immune signaling. tandfonline.com

Table 1: Effects of this compound on Immune System Components in Experimental Models

Immune System BranchCell/Component TypeExperimental ModelObserved Effect of this compound (α-ZOL/β-ZOL)Reference
Innate Immunity Porcine NeutrophilsIn VitroDecreased cell viability and IL-8 synthesis. researchgate.net researchgate.net
Monocytic Cell LineIn VitroPromoted IL-1β synthesis (pro-inflammatory effect) at low levels. nih.gov nih.gov
Adaptive Immunity T-CellsIn Vitro (Porcine)Inhibition of proliferation. researchgate.net researchgate.net
Peripheral Blood Mononuclear Cells (Swine)In VitroDecreased synthesis of IgG, IgM, and IgA. nih.gov nih.gov
EL-4 Thymoma CellsIn VitroStimulated production of IL-2 and IL-5. tandfonline.com tandfonline.com

Susceptibility to Pathogens in this compound-Exposed Animals

The immunomodulatory effects of Zearalenone and its metabolites can compromise an animal's defense mechanisms, leading to increased susceptibility to infectious diseases. mdpi.comresearchgate.net While research specifically isolating the effects of this compound is less extensive than for its parent compound, existing studies suggest that exposure can impair the host's ability to mount an effective immune response against pathogens. mdpi.com

An important study demonstrated that mice fed a diet containing ZEN and subsequently infected with Listeria monocytogenes showed decreased resistance to the bacteria. mdpi.com This was evidenced by an increased bacterial count in the spleen compared to control animals. mdpi.com Given that this compound is a major metabolite of ZEN and often exhibits greater biological activity, it is plausible that it contributes significantly to this observed increase in susceptibility. glpbio.comdsm-firmenich.com The impairment of both innate (e.g., neutrophil function) and adaptive (e.g., T-cell and B-cell responses) immunity by this compound likely underpins this reduced capacity to control and clear pathogens. researchgate.netnih.gov The disruption of the intestinal mucosa and gut immunity by ZEN and its metabolites can also be a contributing factor, as the gut is a primary barrier against ingested pathogens. nih.govmdpi.com

Table 2: Research Findings on Pathogen Susceptibility in Zearalenone-Exposed Animals

Animal ModelPathogenKey FindingsImplication for this compoundReference
MiceListeria monocytogenesDecreased resistance and increased bacterial count in the spleen of ZEN-fed mice.As a potent metabolite, this compound is implicated in the immunosuppression leading to increased susceptibility. mdpi.com

Analytical Methodologies for Zearalenol Detection and Quantification

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical initial step in the analytical workflow for zearalenol. It aims to isolate the analyte from complex sample matrices, concentrate it, and remove interfering substances that could compromise the accuracy of subsequent analysis. The choice of technique depends on the nature of the sample matrix, which can range from grains and feed to biological fluids like urine and serum. nih.govresearchgate.net

Extraction and Clean-up Strategies

A variety of extraction and clean-up methods are employed to isolate this compound from diverse and complex sample matrices. nih.gov These strategies are fundamental for achieving accurate and reliable quantification by removing interfering compounds.

Solid-Phase Extraction (SPE): This is a widely used technique for the purification of this compound from sample extracts. researchgate.net SPE cartridges, such as C18 and Florisil, are commonly utilized. researchgate.netresearchgate.net For instance, a method for analyzing zearalenone (B1683625) and α-zearalenol in ruminant urine uses an octadecyl (C18) column for extraction followed by a silica (B1680970) column for cleanup. oup.comoup.com The process involves passing the sample extract through the SPE column, where this compound is adsorbed. The column is then washed to remove impurities, and finally, the analyte is eluted with a suitable solvent. researchgate.net Some methods have reported recoveries of zearalenone and its metabolites to be between 89.6% and 112.3% using SPE. mdpi.com

Immunoaffinity Columns (IACs): IACs offer a highly specific clean-up method by utilizing monoclonal antibodies that bind specifically to zearalenone and its metabolites, including this compound. r-biopharm.comconcereal.netmzfoodtest.com The sample extract is passed through the column, where the antibodies capture the target analytes. concereal.netmzfoodtest.com After a washing step to remove non-specific compounds, the toxins are eluted. concereal.netmzfoodtest.com This technique is known for its high selectivity and efficiency in purifying extracts from complex matrices like cereals and animal feed, resulting in cleaner chromatograms and reduced interference. researchgate.netresearchgate.netjfda-online.com The high specificity of IACs contributes to excellent recoveries, often exceeding 85%. researchgate.netbiotai.com

Other Techniques:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. cabidigitallibrary.orgoup.com It has been used for the cleanup of this compound and zearalenone from organic solvents. oup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has been adapted for the extraction of mycotoxins, including zearalenone and its metabolites, from food matrices like eggs. rsc.org

Table 1: Comparison of Extraction and Clean-up Techniques for this compound

Technique Principle Common Sorbents/Reagents Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte is partitioned between a solid and a liquid phase. C18, Silica, Florisil Effective for a wide range of matrices, can be automated. Can be time-consuming, potential for non-specific binding.
Immunoaffinity Columns (IACs) Utilizes specific antibody-antigen binding. Monoclonal antibodies specific to zearalenone and its metabolites. Highly specific and selective, provides very clean extracts. Higher cost, limited capacity. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids. Various organic solvents (e.g., chloroform). Simple and inexpensive. Can be labor-intensive, uses large volumes of organic solvents. oup.com
QuEChERS A two-step process involving salting-out extraction and dispersive SPE. Acetonitrile, salts (e.g., MgSO4), and sorbents (e.g., C18, PSA). Fast, simple, and uses minimal solvent. May require optimization for different matrices.

Matrix Effects and Interferences

Matrix effects are a significant challenge in the analysis of this compound, particularly when using highly sensitive detection methods like mass spectrometry. researchgate.net These effects arise from co-extracted compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com The complexity of the matrix, such as in animal feed or biological samples, often leads to a higher degree of interference. researchgate.netsemanticscholar.org

To mitigate matrix effects, several strategies are employed:

Effective Clean-up: The use of selective clean-up techniques like immunoaffinity columns is crucial for minimizing matrix components in the final extract. researchgate.net

Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards, such as ¹³C₁₈-zearalenone, is a reliable method to compensate for matrix effects. mdpi.comsemanticscholar.org These standards have physicochemical properties very similar to the analyte and experience similar matrix effects, thus allowing for accurate correction of the analytical signal. semanticscholar.org

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. researchgate.net This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification. researchgate.net

Chromatographic Techniques for this compound Analysis

Chromatographic methods are the cornerstone for the separation, detection, and quantification of this compound. These techniques offer high resolution and sensitivity, enabling the analysis of this compound at trace levels in various complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this compound analysis, often coupled with fluorescence or ultraviolet detectors. mdpi.comresearchgate.net Reversed-phase HPLC with a C18 column is a common setup. jfda-online.comvscht.cz

Fluorescence Detection (FLD): this compound possesses native fluorescence, making HPLC with fluorescence detection (HPLC-FLD) a highly sensitive and selective method. rsc.orgnih.gov The excitation and emission wavelengths are typically set around 274 nm and 440 nm, respectively. researchgate.netjfda-online.com HPLC-FLD can achieve low limits of detection (LOD), sometimes comparable to or even better than those obtained with mass spectrometry. researchgate.net For example, one method reported LODs ranging from 0.04 to 4 ng/mg for zearalenols using fluorescence detection. core.ac.ukresearchgate.net

Ultraviolet (UV) Detection: HPLC with UV detection is another option for this compound analysis. core.ac.ukresearchgate.net The maximum absorbance for zearalenone and zearalenols is often observed around 235 nm. core.ac.ukresearchgate.net However, fluorescence detection is generally considered more sensitive for this compound than UV detection. core.ac.ukresearchgate.net

Table 2: Performance Characteristics of HPLC Methods for this compound Analysis | Detector | Typical Wavelengths | Limit of Detection (LOD) | Advantages | | :--- | :--- | :--- | :--- | | Fluorescence (FLD) | λex = 274 nm, λem = 440 nm researchgate.netjfda-online.com | 0.04 to 4 ng/mg core.ac.ukresearchgate.net | High sensitivity and selectivity due to native fluorescence. rsc.org | | Ultraviolet (UV) | ~235 nm core.ac.ukresearchgate.net | 0.5 to 2 ng/mg core.ac.ukresearchgate.net | Generally available, robust. | Less sensitive than fluorescence detection for this compound. core.ac.ukresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of this compound. mdpi.comresearchgate.net Prior to analysis, this compound requires derivatization, typically through silylation, to increase its volatility and thermal stability. researchgate.netnih.govpjoes.com The trimethylsilyl (B98337) ether derivatives of zearalenone and α-zearalenol produce characteristic molecular ions that can be monitored. oup.comoup.com

GC-MS offers excellent selectivity and low detection limits. mdpi.com A study using GC-MS for the analysis of zearalenone and its derivatives in feed reported limits of detection (LODs) of less than 1.5 μg/kg and limits of quantification (LOQs) of less than 5.0 μg/kg. mdpi.comnih.gov The use of an isotope internal standard can correct for matrix effects and improve the accuracy of quantification. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred technique for mycotoxin analysis, including this compound, due to its exceptional sensitivity and selectivity. mdpi.comnih.gov This method is particularly valuable for analyzing trace levels of this compound in complex biological matrices like human serum and urine. cabidigitallibrary.orgmdpi.com

LC-MS/MS methods often utilize an electrospray ionization (ESI) interface and operate in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring specific precursor-to-product ion transitions. oup.comcabidigitallibrary.orgmdpi.com For instance, in the negative ion mode, the parent ion of zearalenone at m/z 317 and a specific product ion are selected for monitoring. jfda-online.com The high sensitivity of LC-MS/MS allows for very low limits of detection, often in the picogram per milliliter (pg/mL) range for urine samples. mdpi.com A study on human serum reported LODs of 0.02–0.06 ng/mL for zearalenone and its metabolites. mdpi.com The development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods has further improved the speed and resolution of analysis. researchgate.netnih.gov

Immunochemical Assays for Rapid Screening

Immunochemical assays are widely used for the rapid screening of mycotoxins due to their high sensitivity, specificity, and ease of use. These methods are based on the specific binding interaction between an antibody and the target analyte (antigen).

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For this compound and its related compounds, the most common format is the competitive ELISA (cELISA). In this format, the this compound in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal produced is inversely proportional to the concentration of this compound in the sample.

The development of a reliable ELISA begins with the production of monoclonal or polyclonal antibodies that exhibit high affinity and specificity for the target mycotoxin. foodtestkit.com For instance, anti-zearalenol monoclonal antibodies can be produced and purified for use in immunoassays. foodtestkit.com The validation of an ELISA kit is crucial and involves assessing several performance parameters. mdpi.comspkx.net.cn Key validation criteria include:

Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) determine the lowest concentration of the analyte that can be reliably detected and quantified. For example, some commercial zearalenone ELISA kits report a minimum detection sensitivity of 5.0 ppb, with a standard range of 10.0 to 500.0 ppb. elisakits.co.uk Other kits show LODs for zearalenone in various cereals ranging from 0.5 to 0.9 µg/kg. goldstandarddiagnostics.com

Specificity (Cross-Reactivity): This measures the extent to which the antibody binds to structurally related compounds. It is a critical parameter for this compound analysis due to the presence of metabolites. A typical zearalenone ELISA might show 100% reactivity with zearalenone, 73% with α-zearalenol, and 23% with β-zearalenol. elisakits.co.uklibios.fr Another kit demonstrated cross-reactivities of 107% for β-zearalenol and 6% for α-zearalenol. goldstandarddiagnostics.com

Accuracy (Recovery): The accuracy is determined by spiking blank samples with a known concentration of the analyte and measuring the percentage recovered. Acceptable recovery rates are typically within the 80-120% range. ringbio.com Studies have shown high recovery rates in various matrices, such as 101% in oats flour, 100% in beer, and 99% in corn flour. elisakits.co.uk

Precision: This refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at both intra-assay (within the same plate) and inter-assay (between different plates) levels, with typical values ranging from 4-7% and 5-13%, respectively. elisakits.co.uk

Table 1: Performance Characteristics of Selected Zearalenone/Zearalenol ELISA Kits

Parameter Kit 1 Kit 2 Kit 3
LOD 5 ppb elisakits.co.uk 0.1 ng/mL ringbio.com 0.025 ppb (for Zeranol) elabscience.com
LOQ 10 ppb elisakits.co.uk Not Specified Not Specified
Matrix Cereals, Beer elisakits.co.uk Feed, Cereal ringbio.com Muscle elabscience.com
Recovery 90-101% elisakits.co.uk 80-120% ringbio.com 90%±30% elabscience.com
Cross-Reactivity (α-Zearalenol) 73% elisakits.co.uk Not Specified 14.3% elabscience.com
Cross-Reactivity (β-Zearalenol) 23% elisakits.co.uk Not Specified 13.4% elabscience.com

Lateral flow immunoassays (LFIAs), also known as strip tests, are another form of rapid immunochemical test that has become essential for point-of-care or field-based screening. mdpi.com These devices consist of a series of overlapping membranes that use capillary action to move the liquid sample along the strip. mdpi.com Similar to ELISA, the competitive format is standard for small molecules like this compound. Gold nanoparticles (AuNPs) are commonly used as the detection label due to their intense color, which allows for visual interpretation of the results. mdpi.comresearchgate.net

The development of an LFIA involves optimizing several parameters, including the antibody concentration, pH, and blocking conditions to ensure the stability of the antibody-nanoparticle conjugate. mdpi.com The performance of LFIAs is constantly being improved. For instance, using polydopamine-coated gold nanoparticles as the signal label resulted in a 10-fold lower limit of detection (7.4 pg/mL) compared to traditional AuNPs-based LFIA (76.1 pg/mL) for zearalenone in maize. researchgate.net Another study reported an LFIA for zearalenone with a limit of detection of 0.7 ng/mL and a limit of quantification of 2.37 ng. mdpi.com

Bioluminescent whole-cell biosensors represent another screening tool. One such biosensor utilizes a genetically modified Saccharomyces cerevisiae strain. nih.govresearchgate.net In the presence of an estrogenic compound like this compound, the yeast produces a luciferase enzyme, which generates a light signal. nih.govresearchgate.net This type of biosensor reacts to this compound and its metabolites at nanomolar concentrations, offering a rapid screening method (less than 3 hours) for the total estrogenic activity in a sample. nih.gov

Table 2: Examples of Lateral Flow Immunoassays for Zearalenone Detection

Development Label LOD Matrix Citation
AuNP-based LFIA Gold Nanoparticles (AuNPs) 0.7 ng/mL Spiked Samples mdpi.com
PDA-coated AuNP LFIA Polydopamine-coated AuNPs 7.4 pg/mL Maize researchgate.net
Dual Test Strip Gold Nanoparticles (AuNPs) 1.53 µg/L (reader) Food and Feed nih.gov
Photothermal LFIA Black Phosphorus-Gold Nanocomposite 17.2 ng/kg Cereals researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Advanced Analytical Platforms and Emerging Technologies

While immunochemical assays are excellent for screening, research continues into new platforms that offer enhanced sensitivity, multiplexing capabilities, or different analytical approaches.

Aptamer-based sensors, or aptasensors, are an emerging class of biosensors that use aptamers as the molecular recognition element instead of antibodies. researchgate.netresearchgate.net Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target with high affinity and specificity. researchgate.netmatilda.science They offer advantages over antibodies, such as higher stability, lower production cost, and ease of chemical modification. researchgate.net

Various aptasensors have been developed for mycotoxin detection, employing different signal transduction mechanisms, including electrochemical, optical, and photoelectrochemical methods. researchgate.net For zearalenone, a label-free chemiluminescence aptasensor was developed that achieved a detection limit of 2.85 ng/mL in a linear range of 1–100 ng/mL. mdpi.com Another aptasensor, based on fluorescence resonance energy transfer (FRET) and surface-enhanced Raman scattering (SERS), was capable of simultaneously detecting zearalenone, ochratoxin A, and fumonisin B1, with a detection limit of 0.03 ng/mL for zearalenone. researchgate.net Despite rapid advances and promising results in laboratory settings, there are currently no officially approved aptasensing methods for routine mycotoxin detection. researchgate.netmatilda.science

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a detailed chemical "fingerprint" of a molecule. researchgate.net It can be used for the label-free identification of zearalenone and its metabolites. researchgate.netusda.gov While many vibrational bands of zearalenone and its structurally similar metabolite, α-zearalanol, are similar, specific peaks can be used for differentiation. researchgate.netnih.gov For example, Raman intensities at 1465 cm⁻¹, 1495 cm⁻¹, and 1620 cm⁻¹ are characteristic indicators for zearalenone, whereas a peak at 1450 cm⁻¹ is associated with α-zearalanol. researchgate.netnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a more sensitive variant that amplifies the Raman signal by adsorbing molecules onto a roughened metal surface, often made of gold or silver nanoparticles. A SERS-based method was developed for the simultaneous detection of aflatoxin B1, zearalenone, and ochratoxin A in corn, achieving a limit of detection for zearalenone of 20 ppb. mdpi.com The combination of Raman spectroscopy with multivariate calibration has shown promise for the rapid screening of zearalenone in bulk maize without extensive sample extraction. researchgate.net

Table 3: Characteristic Raman Peaks for this compound and Related Compounds

Compound Characteristic Raman Peaks (cm⁻¹) Citation
Zearalenone 1465, 1495, 1620 researchgate.netnih.gov
α-Zearalanol 1450 researchgate.netnih.gov
Zearalenone & α-Zearalanol (Common) 1315, 1650 researchgate.netnih.gov
Zearalenone & this compound (C=C stretch) 975-990 researchgate.netresearchgate.net
Zearalenone (C=O stretch) 1680-1690 researchgate.netresearchgate.net

Aptamer-Based Sensors

Method Validation and Quality Assurance in this compound Analysis

Regardless of the analytical method employed, rigorous validation and ongoing quality assurance (QA) are mandatory to ensure that the data generated are reliable and defensible. fao.orgfoodriskmanagement.com Mycotoxin analysis presents unique challenges due to the complexity of food and feed matrices and the heterogeneous distribution of contamination. r-biopharm.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. openrepository.com It involves evaluating several key performance characteristics as defined by international standards like ISO/IEC 17025. fao.orgopenrepository.com These include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. openrepository.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range. mdpi.com

Accuracy and Recovery: The closeness of the test results to the true value, often assessed through recovery experiments using spiked materials. romerlabs.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-laboratory) and reproducibility (inter-laboratory). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively. mdpi.comgenevizion.com

Quality assurance (QA) encompasses all the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. fao.org For a mycotoxin analysis laboratory, this includes a comprehensive quality system, proper training of staff, maintenance and calibration of equipment, and robust documentation. fao.org

Key components of an ongoing quality control (QC) program include:

Use of Certified Reference Materials (CRMs): These are materials with a certified concentration of the mycotoxin and are used for method validation, instrument calibration, and quality control checks. r-biopharm.comromerlabs.com They are considered the gold standard as they are often naturally contaminated and certified according to international standards like ISO 17034. r-biopharm.com

Proficiency Testing (PT): This involves the regular analysis of samples provided by an external, accredited body to assess a laboratory's performance against that of other laboratories. r-biopharm.com It is a cornerstone of quality assurance and a requirement for accreditation under standards like ISO 17025. r-biopharm.com

Internal Quality Control: This includes the routine analysis of in-house quality control materials (QCMs), blanks, and spiked samples with each batch of analyses to monitor the performance of the method over time. romerlabs.com

Limit of Detection, Limit of Quantification, and Recovery Studies

The validation of analytical methods for this compound is crucial for ensuring the accuracy and reliability of its detection and quantification in various matrices. Key parameters in this validation process include the limit of detection (LOD), the limit of quantification (LOQ), and recovery rates. These parameters demonstrate the method's sensitivity, precision, and accuracy.

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with an acceptable level of precision and accuracy. According to the International Committee on Harmonization (ICH), the LOQ can be calculated as LOQ = 10σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com

Recovery studies are performed to assess the efficiency of the extraction and clean-up steps of an analytical method. This is determined by analyzing a blank sample matrix that has been spiked with a known concentration of the analyte. The percentage of the analyte recovered after the entire analytical procedure is a measure of the method's accuracy.

Various analytical techniques have been developed and validated for the determination of this compound, primarily its α- and β-isomers, in different sample types such as food, feed, and biological fluids. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most common methods.

A study utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of zearalenone and its derivatives, including α-zearalenol and β-zearalenol, in animal feed reported LODs ranging from 0.40 to 1.34 µg/kg and LOQs from 1.33 to 4.46 µg/kg. mdpi.com Another method using HPLC-FLD for the analysis of α-zearalenol in foods and medicinal plants established an LOD of 2.5 µg/kg. nih.gov For human serum samples, a high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method demonstrated high sensitivity, with LODs of 0.02–0.06 ng/mL and LOQs of 0.1–0.2 ng/mL for both α- and β-zearalenol. mdpi.com

Recovery rates are a critical indicator of a method's performance. For instance, an LC-MS/MS method for analyzing this compound and other related compounds in animal urine showed apparent recoveries ranging from 76.2% to 116.3%. nih.gov In feed matrices, a GC-MS method achieved average spike recoveries between 89.6% and 112.3%. mdpi.com Similarly, a UPLC-MS/MS method for human serum analysis reported high recoveries for all compounds, ranging from 91.6% to 119.5%. mdpi.com For α-zearalenol in foods and medicinal plants, recoveries for samples spiked at three different levels ranged from 89.9% to 98.7%. nih.gov

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in Various Matrices
Analyte(s)MethodMatrixLODLOQSource
α-Zearalenol, β-ZearalenolGC-MSFeed0.40–1.34 µg/kg1.33–4.46 µg/kg mdpi.com
α-ZearalenolHPLC-FLDFoods and Medicinal Plants2.5 µg/kgNot Reported nih.gov
α-Zearalenol, β-ZearalenolUPLC-MS/MSHuman Serum0.02–0.06 ng/mL0.1–0.2 ng/mL mdpi.com
α-Zearalenol, β-ZearalenolLC-MS/MSAnimal UrineCCα: 0.04–0.18 µg/LCCβ: 0.07–0.31 µg/L** nih.gov
CCα (Decision Limit): The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.**CCβ (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.
Table 2: Recovery Study Results for this compound Analysis
Analyte(s)MethodMatrixSpiking LevelsAverage Recovery (%)Source
α-Zearalenol, β-ZearalenolGC-MSFeedNot Specified89.6–112.3% mdpi.com
α-ZearalenolHPLC-FLDFoods and Medicinal Plants30, 60, 300 µg/kg89.9–98.7% nih.gov
α-Zearalenol, β-ZearalenolUPLC-MS/MSHuman Serum0.5, 1.0, 5.0 ng/mL91.6–119.5% mdpi.com
α-Zearalenol, β-ZearalenolLC-MS/MSAnimal UrineNot Specified76.2–116.3% nih.gov

Interlaboratory Proficiency Testing

Interlaboratory proficiency testing (PT), also known as interlaboratory comparison, is a critical component of laboratory quality assurance. xlstat.comeuropa.eu It involves multiple laboratories analyzing the same homogeneous sample to assess their analytical performance and the comparability of their results. xlstat.comeuropa.eu Participation in PT schemes is often a requirement for laboratory accreditation and helps laboratories identify potential issues with their methods or procedures, thereby ensuring the reliability of the data they produce. europa.eu

The process is typically organized by a reference laboratory or a designated institution. eurl-pops.eu Participants receive test materials without knowing the analyte concentration. wur.nl After analysis, they submit their results to the organizer, who performs a statistical evaluation. xlstat.com The performance of each laboratory is often rated using z-scores, which measure the deviation of the laboratory's result from the assigned value (the consensus value or a value determined by a reference method). wur.nl

A proficiency test organized by the European Union Reference Laboratory (EURL) for Mycotoxins illustrates this process for zearalenone. wur.nl The PT focused on the determination of zearalenone in maize oil. wur.nl

Test Material : Two samples of maize oil (Sample A and Sample B) were prepared and dispatched to participating National Reference Laboratories (NRLs). wur.nl

Assigned Value : The EURL established the assigned values for zearalenone concentration using an exact-matching double isotope dilution mass spectrometric technique. The values were 437 µg/kg for Sample A and 514 µg/kg for Sample B. wur.nl

Performance Evaluation : The participants' results were evaluated using z-scores and zeta-scores, in accordance with ISO 13528:2005 and the International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories. wur.nl

Such proficiency tests are essential for ensuring that laboratories involved in official food and feed control can deliver accurate and comparable results for regulated mycotoxins like zearalenone and its derivatives, thereby supporting consumer safety and fair trade. europa.eu

Strategies for Mitigation and Decontamination of Zearalenol

Pre-Harvest and Post-Harvest Control Measures in Agriculture

Preventing the contamination of agricultural products with Fusarium fungi is the most effective approach to control zearalenone (B1683625) and subsequent zearalenol levels. fao.org This involves a combination of measures taken before, during, and after harvest.

A range of agricultural practices can significantly influence the risk of Fusarium infection and mycotoxin production in crops. dsm-firmenich.com The primary source of inoculum for Fusarium ear blight, which leads to zearalenone contamination, is often the crop debris left on the soil surface from the previous harvest. food.gov.uk

Key agronomic strategies include:

Crop Rotation: Continuous planting of susceptible crops like maize and wheat creates an environment where mycotoxin-producing molds thrive. dsm-firmenich.comagrariansolutions.com Rotating these crops with non-host plants such as soybeans, alfalfa, potatoes, or other vegetables can break the fungal life cycle and reduce the amount of inoculum in the soil. agrariansolutions.comfao.org

Tillage Practices: Practices that reduce crop residue on the soil surface can lower Fusarium inoculum. food.gov.uk While ploughing is effective, studies have shown that thorough mixing of crop debris into the upper soil layer can also effectively reduce mycotoxin levels in subsequent crops. food.gov.uk

Hybrid Selection: Choosing crop varieties that are well-suited to local climatic conditions, soil types, and pest pressures can limit plant stress and reduce susceptibility to fungal infection. dsm-firmenich.comagrariansolutions.com Selecting varieties with greater resistance to ear blight is also a crucial step in minimizing contamination risk. food.gov.uk

Planting and Harvest Timing: Earlier planting dates for crops like corn have been associated with a reduced risk of mycotoxin contamination. dsm-firmenich.com This may be because critical growth stages like pollination occur before periods of high insect activity or heat stress. dsm-firmenich.com Timely harvesting is also important, as delaying harvest, especially in wet conditions, allows for further fungal growth and mycotoxin production once the crop has ripened. food.gov.ukcore.ac.uk

Insect and Weed Control: Minimizing damage to plants from insects and controlling weeds are important components of an integrated pest management program that reduces plant stress and entry points for fungal pathogens. fao.orgcore.ac.uk

Post-harvest contamination is largely driven by environmental conditions during storage. europa.eunih.gov Fungal growth and mycotoxin production are heavily influenced by factors like temperature, moisture content, and humidity. europa.euorffa.com

Effective post-harvest control measures include:

Drying: Rapid and proper drying of harvested grains to a safe moisture level is one of the most critical and economical steps to prevent fungal growth. fao.orgeuropa.eu Research indicates that storing maize with a moisture content of 7% poses no risk of increasing zearalenone concentrations. researchgate.net Another study recommended a storage moisture content of no more than 9% for maize germ. nih.gov

Temperature Control: Most fungal growth occurs at temperatures between 10 and 40°C. orffa.com Storing commodities at low temperatures, whenever feasible, is an effective preventive measure. fao.org Zearalenone production specifically is favored by temperatures between 20 and 25°C, but can also occur at lower temperatures of 8–15°C under stressful conditions for the fungi. nih.gov

Humidity Management: Fungi require humidity levels of more than 65% for growth during storage. orffa.com A study on maize germ recommended storage at a relative humidity no higher than 75%. nih.gov Maintaining low humidity in storage facilities is crucial for preventing mold growth.

Insect Control: Controlling insect infestation in stored grains is also vital, as insects can cause physical damage to kernels, creating entry points for fungi and spreading spores. fao.orgeuropa.eu

Research Findings on Storage Conditions for Maize Germ

Initial Moisture Content (%)Relative Humidity (%)Observation after 30 daysRecommendation
5.0375Stable quality, no moldRecommended for storage
9.0775Stable quality, no mold
11.8285Quality changes, mold growthNot recommended for storage
17.9795Badly moldy, significant quality changes

Agronomic Practices to Minimize Fungal Growth and Toxin Production

Physical Decontamination Methods

When prevention fails and grains are contaminated, physical methods can be employed to remove or reduce mycotoxin levels. pigprogress.netresearchgate.net These methods are often the first line of defense in processing facilities.

Mycotoxins are often not distributed uniformly throughout a batch of grain; they tend to be concentrated in moldy, broken, or discolored kernels. pigprogress.net This allows for their partial removal through physical separation techniques.

Sorting and Cleaning: Techniques like sieving, gravity separation, and optical sorting can effectively isolate and remove contaminated kernels. pigprogress.netnih.gov Hand-picking or using photoelectric detecting machines can also remove fungi-contaminated seeds. fao.org The cleaning process itself has been shown to reduce fungal contamination significantly. nih.gov

Washing: Floating and washing grains with water can remove a portion of zearalenone contamination, with removal rates reported between 2% and 61%. nih.gov Using solutions of sodium chloride, sucrose, or sodium carbonate can enhance the removal of other mycotoxins and may have some effect on zearalenone. pigprogress.netnih.gov

Milling: The milling process can redistribute mycotoxins within different grain fractions. researchgate.netwpsa-aeca.es During the wet milling of corn, zearalenone tends to concentrate in the bran and germ fractions, while the resulting starch remains relatively free of the toxin. researchgate.net Similarly, dry milling can lead to a concentration of mycotoxins in the bran. wpsa-aeca.es Dehulling oats, for instance, can remove over 60% of the mycotoxin load, as the majority of the fungal biomass resides in the hull. wpsa-aeca.es

Zearalenone is a heat-stable compound, making its complete destruction by thermal processing challenging. nih.gov However, high temperatures and irradiation can lead to its degradation.

Thermal Treatments: While heating at 150°C shows limited degradation, higher temperatures can be more effective. nih.gov One study showed that temperatures above 175°C could reduce zearalenone content by over 92%. nih.gov Cooking rice under pressure at 160°C was more effective at destroying mycotoxins than cooking at atmospheric pressure. fao.org The effectiveness of thermal degradation depends on the temperature, duration, and food matrix. nih.gov

Irradiation: Irradiation using gamma rays, electron beams, or ultraviolet (UV) light can decompose mycotoxins. pigprogress.netnih.gov Studies have shown that zearalenone can be decontaminated by 25.0-86.0% with γ-rays and by 60.0-100% with UV rays. nih.gov The effectiveness of irradiation depends on the dose, time, and the composition of the feedstuff. pigprogress.net Gamma-radiation has been shown to be more effective in reducing zearalenone when moisture is present. researchgate.netsemanticscholar.org

Reported Efficacy of Physical Decontamination Methods for Zearalenone

MethodTreatment DetailsReported Reduction of Zearalenone (ZEN)Source Citation
WashingFloating and washing with water2% - 61% nih.gov
Thermal TreatmentHeating above 175°C>92% nih.gov
Gamma IrradiationVaries by dose and material25% - 86% nih.gov
UV IrradiationVaries by dose and material60% - 100% nih.gov
Electron Beam Irradiation16 kGy in methanol/acetonitrile72.29% - 92.76% mdpi.com

Sorting, Cleaning, and Milling Processes

Chemical Decontamination Approaches

Chemical methods aim to break down the structure of mycotoxins, rendering them less toxic or non-toxic. pigprogress.netresearchgate.net These approaches often involve oxidizing agents or alkaline solutions.

Ozonation: Ozone (O₃) is a strong oxidizing agent that can react with functional groups in mycotoxin molecules, changing their structure and forming less toxic products. researchgate.net Studies have shown that ozone fumigation can significantly reduce mycotoxin levels in contaminated samples. researchgate.net

Alkaline Treatment: The use of alkaline agents like ammonia (B1221849) (ammoniation) has been explored as a method to decontaminate grains. nih.gov While potentially effective, the use of chemicals can risk causing secondary pollution to the materials and the environment. researchgate.net

Other Chemical Agents: Hydrogen peroxide has also been mentioned as a chemical agent for detoxification. researchgate.netmdpi.com However, the application of chemical treatments in food and feed is limited due to the potential for leaving residues and negatively affecting the nutritional quality and sensory properties of the product. nih.govmdpi.com

Adsorbents and Binding Agents in Feed (e.g., Clay Minerals, Activated Carbon)

A primary strategy to mitigate this compound toxicity in animal feed is the use of adsorbents. These are inert materials that bind to mycotoxins in the gastrointestinal tract, reducing their bioavailability and preventing absorption by the animal. mdpi.comredalyc.org

Clay Minerals: Clay minerals, such as bentonite, montmorillonite, and zeolites, are commonly used as mycotoxin adsorbents in animal feed. mdpi.commdpi.com Their efficacy is attributed to their layered structure, porous nature, and ion-exchange capabilities. dellait.com For instance, nano-montmorillonite has demonstrated a high capacity for adsorbing this compound. dellait.com The modification of these minerals, such as creating organically modified clinoptilolite (OMC), can further enhance their binding effectiveness against a range of mycotoxins, including this compound. mdpi.com

Activated Carbon: Activated carbon is another effective adsorbent for this compound. amazonaws.com Its porous structure provides a large surface area for the adsorption of mycotoxins. frontiersin.org Studies have shown that activated carbon derived from various sources can effectively decontaminate zearalenone from solutions, suggesting its potential for use in feed. frontiersin.org However, a drawback of some adsorbents, including certain aluminosilicates, is their potential to bind essential nutrients like minerals and vitamins, which could have unintended negative consequences on animal health. redalyc.org

Below is a table summarizing the effectiveness of different adsorbents on this compound:

AdsorbentTarget MycotoxinsEfficacy/ObservationsReference
Nano-montmorilloniteAflatoxin B1, Zearalenone, DeoxynivalenolHigh adsorption capacity for all three mycotoxins. dellait.com
Organically Modified Clinoptilolite (OMC)Aflatoxins, Fumonisins, ZearalenoneHighly effective against aflatoxins and also alleviates the effects of fumonisins and zearalenone. mdpi.com
Activated CarbonZearalenoneEffective in decontaminating zearalenone. frontiersin.org

Chemical Degradation via Oxidizing Agents or Acids

Chemical degradation offers another avenue for this compound decontamination. This approach involves the use of chemical agents to alter the molecular structure of the mycotoxin, rendering it less toxic. However, these methods can have drawbacks, such as negatively impacting the nutritional quality and palatability of the feed and potentially causing environmental pollution. nih.govpeerj.com

Common chemical agents used for this purpose include oxidizing agents like ozone and ammonia. amazonaws.com The effectiveness of these chemicals in degrading this compound needs to be carefully balanced against their potential to damage the feed matrix. amazonaws.com Research has also explored the use of essential oils for this compound degradation, with some, like cinnamon bark and palmarosa oil, showing significant reduction capabilities under specific conditions of temperature and pH. frontiersin.org

Biological Decontamination Strategies

Biological decontamination methods are gaining prominence as a specific, efficient, and environmentally friendly approach to mitigate this compound contamination. nih.govpeerj.commdpi.com These strategies utilize microorganisms and their enzymes to degrade or transform the mycotoxin into less toxic compounds. researchgate.netmdpi.com

Microbial Degradation and Biotransformation by Bacteria and Fungi

A diverse range of microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to degrade this compound. nih.govmdpi.com This process can occur through either adsorption of the toxin onto the microbial cell wall or through enzymatic degradation. mdpi.comnih.gov

Several bacterial genera, such as Bacillus, Lactobacillus, Pseudomonas, Rhodococcus, and Streptomyces, have been reported to degrade zearalenone. nih.govfrontiersin.org For example, Bacillus subtilis and Bacillus licheniformis have shown high detoxification effects. nih.govdergipark.org.tr Similarly, certain fungal species, including Aspergillus niger and Trichosporon mycotoxinivorans, can effectively degrade this compound. mdpi.comfrontiersin.org The yeast Saccharomyces cerevisiae has also been identified as having a high capacity for this compound degradation. peerj.com

The following table provides examples of microorganisms capable of degrading this compound:

MicroorganismDegradation EfficiencyReference
Bacillus spizizenii B73Not specified, but noted for its degradation ability. mdpi.com
Bacillus licheniformis CK1>90% degradation after 36 hours. peerj.com
Trichosporon mycotoxinivorans95% degradation within 48 hours. mdpi.com
Aspergillus niger FS1090% degradation within 8 days. mdpi.com
Saccharomyces cerevisiaeHigh degradation ability noted. peerj.com

Enzymatic Detoxification Using Esterases and Lactonases

The enzymatic degradation of this compound is a highly specific process that involves the breakdown of the mycotoxin's structure by enzymes produced by microorganisms. dergipark.org.tr This approach is considered advantageous as it can completely degrade the toxin without producing harmful byproducts or affecting the nutritional value of the feed. nih.govdergipark.org.tr

Key enzymes involved in this compound detoxification include esterases and lactonases. A well-studied example is the zearalenone hydrolase (ZHD) from the fungus Clonostachys rosea, which opens the lactone ring of the zearalenone molecule. mdpi.com Other enzymes like laccases and peroxidases have also shown the ability to degrade zearalenone. nih.govpeerj.comdergipark.org.tr Genetic engineering has been employed to enhance the production and efficacy of these detoxifying enzymes. nih.govdergipark.org.tr

This table highlights some of the enzymes involved in this compound detoxification:

EnzymeSource MicroorganismOptimal ConditionsEfficacyReference
Zearalenone Hydrolase (ZHD)Clonostachys roseapH 7-8, 30-37°CCatalyzes the hydrolysis of the lactone ring. mdpi.com
Zearalenone Lactonase (ZENC)Neurospora crassapH 8.0, 45°CHigh degradation rate in feed materials. nih.govpeerj.comdergipark.org.tr
PeroxidaseNot specifiedNot specifiedAbility to degrade zearalenone concentrations. nih.govdergipark.org.tr
LaccasePleurotus eryngiiNot specifiedConsidered an effective antidote to zearalenone toxicity. nih.govpeerj.comdergipark.org.tr

Use of Probiotics and Prebiotics to Modulate this compound Effects

Probiotics, which are beneficial live microorganisms, and prebiotics, which are substrates that promote the growth of beneficial microorganisms, can play a role in mitigating the harmful effects of this compound. dergipark.org.trccsenet.orgmdpi.com

Probiotics, such as various species of Lactobacillus and Bifidobacterium, can bind to zearalenone in the gut, thereby reducing its absorption. dergipark.org.trccsenet.org This binding is often a physical process involving the cell walls of the probiotic bacteria. nih.gov Some probiotic strains may also contribute to the enzymatic degradation of the mycotoxin. dergipark.org.tr The combination of different probiotic strains, sometimes with the addition of cell-free extracts from other microorganisms like Aspergillus oryzae, has been shown to enhance the degradation of this compound. nih.gov

Risk Assessment Frameworks and Regulatory Science of Zearalenol

Scientific Principles of Zearalenol Risk Assessment

The risk assessment of zearalenone (B1683625) (ZEN) and its metabolites, including ZEL, is founded on established scientific principles. This involves a detailed evaluation of the potential for these compounds to cause adverse health effects and the likelihood of exposure through food and feed. mdpi.comfoodstandards.gov.au

Hazard Identification and Characterization Methodologies

Hazard identification is the initial step in risk assessment, aiming to identify substances capable of causing adverse health effects. mdpi.comfoodstandards.gov.auenvironmentclearance.nic.in For ZEL, this involves recognizing its inherent properties and the adverse effects it can induce. Zearalenone and its derivatives, including alpha-zearalenol (B28931) (α-ZEL) and beta-zearalenol (B137171) (β-ZEL), are known for their estrogenic activity due to their structural similarity to naturally occurring estrogens. nih.govnih.govmdpi.com This estrogenic activity is a primary focus in hazard identification and characterization. mdpi.comnih.govmdpi.com

Hazard characterization involves a qualitative and quantitative evaluation of the nature of the adverse effects, including the dose-response relationship. mdpi.comfoodstandards.gov.au Toxicological data from in vitro and in vivo animal studies are crucial for this step. mdpi.com Studies have investigated the effects of ZEN and its metabolites on various animal species, with pigs being particularly sensitive to the estrogenic effects. nih.goveuropa.eunih.gov Methodologies for hazard characterization can include traditional toxicological studies and increasingly, the use of New Approach Methodologies (NAMs), such as in vitro and in silico techniques, to understand the molecular initiating events and predict toxicity. mdpi.comeu-parc.euresearchgate.net In silico methods, such as docking simulations, have shown promise in predicting the estrogenic potency of ZEN and its metabolites by analyzing their interaction with estrogen receptors. mdpi.comresearchgate.net

Exposure Assessment Paradigms in Food and Feed Systems

Exposure assessment is the process of evaluating the intensity, frequency, and duration of exposure to a chemical. mdpi.com For ZEL and other mycotoxins, exposure primarily occurs through the consumption of contaminated food and feed. nih.govnih.govmdpi.com Reliable data on the occurrence of mycotoxins in various commodities and food consumption data are essential for preparing exposure assessments. fao.orgresearchgate.net

Data on the presence of mycotoxins like ZEN in food and feed are collected through monitoring programs. fda.govfooddiagnostics.dk These programs provide estimates of the incidence and levels of contamination in different commodities, such as maize, wheat, barley, and feed mixtures. nih.govmdpi.cominchem.org However, assessing exposure can be challenging due to the heterogeneous distribution of mycotoxins in products and the need for validated analytical methods with low limits of quantification to handle left-censored data (levels below the detection limit). fao.orgfooddiagnostics.dkeuropa.eunih.gov

Exposure assessments are conducted for both human and animal populations. For humans, these assessments often rely on combining food consumption data with mycotoxin occurrence data in food commodities. researchgate.netwur.nl For animals, exposure is assessed based on the levels of mycotoxins in feed. nih.goveuropa.eu Studies have shown varying levels of ZEN and its metabolites in different feed types and animal tissues. nih.govnih.goveuropa.eu

Interactive Table 1: Examples of ZEN Occurrence in Food Commodities

CommodityIncidence (%) (Example)Mean Concentration (µg/kg) (Example)Source
Maize>75%High levels reported nih.gov
WheatUp to 15%Lower levels reported nih.gov, inchem.org
Feed mixtures (pigs)>75%High levels reported nih.gov
Fish feedNot specifiedHighest level of α-ZEL reported nih.gov

Toxicological Reference Values Derivation for this compound (e.g., NOAEL, LOAEL in animal studies)

Toxicological reference values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), are critical for hazard characterization and risk assessment. These values are typically derived from toxicological studies in animals. mdpi.comfao.org

For ZEN, regulatory bodies like the European Food Safety Authority (EFSA) and the Joint Expert Committee on Food Additives (JECFA) have established toxicological reference values based on studies, particularly in sensitive species like pigs. nih.goveuropa.eunih.gov The derivation of these values involves identifying the dose levels at which no adverse effects or the lowest observable adverse effects are observed in animal studies. fao.org

For instance, a NOEL of 10.4 µg ZEN/kg body weight per day was identified in a study on female piglets, based on estrogenic effects. nih.gov JECFA established a provisional maximum tolerable daily intake (PMTDI) for ZEN based on a NOEL observed in a pig study. europa.eu EFSA derived a tolerable daily intake (TDI) for ZEN based on a NOAEL for estrogenic effects in immature gilts. nih.govnih.gov

Interactive Table 2: Examples of ZEN Toxicological Reference Values (from animal studies)

ParameterValue (µg/kg bw/day)Animal SpeciesStudy DurationSource
LOAEL200Pig15-day nih.gov
LOAEL56SheepNot specified nih.gov
LOAEL17.6PigletsNot specified nih.gov
NOEL40PigsNot specified nih.gov
NOEL10.4Piglets5 weeks nih.gov

Note: These are examples of reported values for ZEN, the parent compound, which are relevant for the risk assessment of its metabolites like ZEL. Specific NOAEL/LOAEL values directly for ZEL are less commonly cited in the provided results, with risk assessment often considering the combined exposure and relative potency.

Comparative Risk Analysis of this compound and its Metabolites

Zearalenone is metabolized in animals and humans to various compounds, including α-ZEL and β-ZEL, as well as zearalanone (B192696) (ZAN), alpha-zearalanol (α-ZAL), and beta-zearalanol (B1681218) (β-ZAL). nih.govnih.govmdpi.com These metabolites can also possess estrogenic activity, and their relative potency compared to the parent compound is a key consideration in risk analysis. nih.goveuropa.euresearchgate.net

Comparative risk analysis involves evaluating the potential risks posed by ZEN and its metabolites, considering their differing toxicological profiles and occurrence levels. researchgate.net Studies have shown that α-ZEL generally has higher estrogenic activity than ZEN and β-ZEL. nih.govnih.govnih.gov Beta-ZEL, while often less estrogenically active than α-ZEL, may exhibit higher cytotoxicity in some cell lines. researchgate.net

Regulatory bodies like EFSA have used relative potency factors (RPFs) to account for the different estrogenic potencies of ZEN and its modified forms in risk assessments, particularly for animal health. europa.euresearchgate.net These RPFs, often derived from studies like the uterotrophic assay in rats, allow for the calculation of a combined risk based on the sum of ZEN and its metabolites, weighted by their respective potencies. researchgate.net

The co-occurrence of ZEN and its metabolites in food and feed necessitates a comprehensive risk assessment approach that considers the cumulative exposure to these compounds and their combined effects. nih.govresearchgate.net

International and National Regulatory Science Initiatives

Regulatory science initiatives at both international and national levels are crucial for managing the risks associated with mycotoxins like ZEL. Organizations such as the Food and Agriculture Organization (FAO), the World Health Organization (WHO), the European Food Safety Authority (EFSA), and the US Food and Drug Administration (FDA) play significant roles in evaluating mycotoxin hazards and establishing regulations. mdpi.comfao.orgfda.gov

These initiatives involve scientific evaluations, the establishment of maximum levels for mycotoxins in food and feed, and the development of guidelines for sampling and analysis. fao.orgresearchgate.netfooddiagnostics.dkeurofins.de The Codex Alimentarius Commission, jointly established by FAO and WHO, develops international food standards and guidelines, including those for mycotoxins, to protect consumer health and facilitate international trade. foodstandards.gov.au

Regulatory science also focuses on advancing risk assessment methodologies, including the incorporation of new scientific data and approaches, such as biomonitoring data and in silico methods, to improve the accuracy and efficiency of risk evaluations. mdpi.comeu-parc.eunih.govresearchgate.net

Data Requirements for Mycotoxin Regulation

Establishing and enforcing mycotoxin regulations require robust scientific data. Key data requirements include:

Toxicological Data: Comprehensive data on the toxic effects of the mycotoxin and its relevant metabolites in various species, including dose-response information, to support hazard characterization and the derivation of toxicological reference values. fao.orgresearchgate.net

Occurrence Data: Reliable data on the incidence and levels of mycotoxins in different food and feed commodities across various geographic regions. fao.orgresearchgate.netfda.gov This data is essential for exposure assessment. fao.orgresearchgate.net

Analytical Method Data: Availability of validated analytical methods with sufficient sensitivity and specificity for the detection and quantification of mycotoxins and their metabolites in various matrices. fao.orgfda.gov Data on method performance and quality assurance are crucial for ensuring the reliability of occurrence data. fao.orgfda.gov

Food Consumption Data: Data on food and feed consumption patterns in different populations and animal species to estimate dietary exposure. fao.orgresearchgate.netwur.nl

Metabolism and Toxicokinetic Data: Information on how mycotoxins are absorbed, distributed, metabolized, and excreted in different species is important for understanding their toxicokinetics and informing risk assessment. nih.govmdpi.com

The collection and evaluation of these data are ongoing processes that inform the development and refinement of mycotoxin regulations globally. fda.govfooddiagnostics.dk

Methodological Harmonization in Risk Assessment

Methodological harmonization in the risk assessment of mycotoxins like this compound is essential for ensuring consistency, comparability, and reliability of risk estimates across different regions and studies. This involves standardizing approaches in key areas, including analytical methods, exposure assessment, and the evaluation of combined exposures to multiple mycotoxins.

One significant area requiring harmonization is the analytical methodology for detecting and quantifying this compound and its related compounds in food and feed matrices. The use of varied analytical techniques can lead to differing results, impacting the accuracy of occurrence data, which is fundamental for exposure assessment. Efforts toward harmonization aim to establish standardized, validated methods with acceptable performance criteria for recovery, repeatability, and reproducibility. researchgate.net For instance, liquid chromatography coupled with tandem mass spectrometry (LC-MS) is a technique used for determining ZEN, and presumably its metabolites like this compound, with specific limits of detection and quantification being established. food.gov.uk However, challenges remain in ensuring consistent application and performance of these methods across different laboratories and matrices. researchgate.net

Exposure assessment, a crucial step in risk assessment, also benefits significantly from harmonized methodologies. This includes standardizing approaches for collecting occurrence data in various food groups and considering consumption patterns across different populations, including vulnerable groups. nih.gov The management of left-censored data (samples where the mycotoxin level is below the limit of detection or quantification) is another area where harmonized approaches are needed, as it introduces uncertainty in exposure assessments, particularly when evaluating exposure to multiple chemical substances. food.gov.uk Human biomonitoring is recognized as a valuable tool for assessing human exposure to mycotoxins, including this compound and its metabolites. nih.gov However, there is a need for harmonization in the experimental design, data collection, and definition of performance criteria for analytical methods used in biomonitoring studies to fully exploit their potential for exposure assessment. food.gov.uk

Furthermore, given the frequent co-occurrence of this compound with other mycotoxins, harmonized methodologies for assessing the risks of combined exposures are increasingly important. mdpi.commdpi.com Regulatory bodies are developing guidance documents to describe harmonized risk assessment methodologies for combined exposure to multiple chemicals. mdpi.comnih.gov Research findings highlight the importance of studying the interactions between mycotoxins, such as the combined effects of alpha-zearalenol (α-ZEL) and beta-zearalenol (β-ZEL) with other mycotoxins like beauvericin (B1667859) (BEA), as these combinations can exhibit synergistic effects. mdpi.comnih.gov Harmonized approaches for evaluating these interactions are crucial for accurate risk assessment of real-world exposures.

The European Food Safety Authority (EFSA) has actively pursued methodological harmonization in the mycotoxin field through projects like MYCOBOOST, which aimed to develop an integrated collaborative model for knowledge exchange and methodology harmonization in mycotoxin risk assessment. europa.eu This included addressing methodological data gaps in areas such as molecular methods for fungal identification, inclusion of emerging mycotoxins in occurrence data, use of computational methods in risk assessment, and inclusion of alternative food items in monitoring plans. europa.eu

Future Directions in this compound Risk Management Research

Future research in this compound risk management needs to address existing data gaps and uncertainties to refine risk assessments and develop more effective mitigation strategies. Several key areas have been identified for future focus.

One critical area for future research is improving the understanding of the occurrence and co-occurrence of this compound and its modified forms in food and feed. food.gov.uknih.gov While studies have investigated the presence of this compound, more comprehensive and harmonized monitoring programs are needed across different regions and commodities to provide robust occurrence data for exposure assessment. food.gov.uk Research into the factors influencing fungal growth and Zearalenone production, and consequently this compound formation, is also important for developing strategies to minimize contamination in the field and during storage. mdpi.com

Further research is needed to refine exposure assessment methodologies, particularly by improving the management of left-censored data and enhancing the use of human biomonitoring data. food.gov.uknih.govnih.gov Developing harmonized approaches for biomonitoring studies will be essential to obtain more reliable exposure data. food.gov.uk

Research into the combined effects of this compound with other co-occurring mycotoxins is another crucial future direction. researchgate.net While some studies have begun to investigate these interactions, more comprehensive research is needed to understand the potential additive or synergistic effects of complex mycotoxin mixtures on human and animal health. mdpi.commdpi.comnih.gov This includes research into the toxicological interactions at the cellular level. nih.gov

From a regulatory science perspective, there is a continuous need for research to improve regulatory methodologies, standards, and practices to keep pace with scientific and technological advancements. raps.org This includes leveraging new technologies and computational methods in mycotoxin risk assessment. europa.euregulatoryscience.nl The European Medicines Agency (EMA), for instance, has outlined regulatory science research needs that aim to stimulate research in areas that can improve regulatory tools and practices, which is relevant for the assessment of contaminants like this compound in feed that can impact animal health and potentially transfer to the food chain. raps.orgeuropa.eubenzifoundation.org

Research into effective risk management strategies, including prevention and control measures throughout the food and feed supply chain, remains vital. mdpi.com This could involve exploring novel processing techniques to reduce this compound levels in contaminated commodities or developing improved agricultural practices to minimize fungal contamination.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying zearalenol (α-ZOL, β-ZOL) in complex matrices like silage or biological samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized extraction protocols. For silage, homogenize samples in acetonitrile/water (84:16 v/v), centrifuge at 3,000 g for 15 min, and filter through a 0.22 μm membrane. Quantify using a QTrap 5500 system with multiple reaction monitoring (MRM) modes for α-ZOL (m/z 319.1→275.1) and β-ZOL (m/z 319.1→275.1). Include recovery tests (80–104%) and limit of detection (LOD: 3.0–4.0 µg/kg) validation .

Q. How stable are this compound metabolites during long-term silage fermentation?

  • Experimental Design : Contaminate maize with Fusarium graminearum Z3639, store in laboratory silos under anaerobic conditions, and sample at intervals (e.g., days 7, 45, 127). Monitor pH (target <4.0), dry matter (DM%), and moisture activity (aW). Stability is confirmed if α-ZOL/β-ZOL levels remain consistent (±10%) across phases via ANOVA analysis. Results show no degradation under stable fermentation conditions .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Key Findings : Hepatic reduction via 3α/3β-hydroxysteroid dehydrogenases converts zearalenone (ZEA) to α-ZOL (estrogenic) and β-ZOL (less estrogenic). Phase II metabolism produces glucuronide/sulfate conjugates excreted in urine. In humans, γ-ZOL and β-ZOL glucuronides dominate, while rodents show species-specific variations in metabolite ratios .

Advanced Research Questions

Q. How do α-ZOL and β-ZOL differentially activate estrogen receptors (ERs) in reproductive tissues?

  • Mechanistic Insight : α-ZOL exhibits 3× higher ERα binding affinity than ZEA (IC₅₀ = 0.5 nM vs. 1.5 nM), driving uterine hypertrophy in vivo. Use ER-positive cell lines (e.g., MCF-7) with luciferase reporter assays to quantify transcriptional activity. β-ZOL shows weak ER activation but may antagonize α-ZOL effects at high concentrations .

Q. What experimental models resolve contradictions in this compound toxicity data across species?

  • Approach : Compare in vitro (Caco-2 cells) and in vivo (swine/gilt models) systems. For example, in Caco-2 cells, α-ZOL induces oxidative stress (↑ malondialdehyde) and caspase-3-dependent apoptosis at 10 µM, while gilt studies show no hematological changes despite plasma α-ZOL levels of 2.5 µg/L. Use species-specific protein binding assays (e.g., serum albumin affinity) to explain differential bioavailability .

Q. Can silage microbiota degrade this compound, and what methodological controls are needed to confirm this?

  • Contradiction Analysis : While Lactobacillus strains bind α-ZOL (reducing bioavailability), no significant biodegradation occurs in silage. To test degradation, spike sterile silage with 14C-labeled α-ZOL and monitor radioactivity in ZEA/CO₂ fractions. Controls must include autoclaved Fusarium cultures to prevent fungal regrowth .

Q. How do masked this compound derivatives (e.g., β-ZOL-4-glucoside) complicate risk assessment in feed?

  • Analytical Challenge : Masked forms evade routine LC-MS/MS screening. Simulate digestive hydrolysis using porcine gastric fluid (pH 2.0, 37°C, 2 hr) followed by enzymatic (β-glucuronidase) treatment. Quantify liberated β-ZOL via UPLC-MS/MS. Data show β-ZOL-4G hydrolysis increases total estrogenic load by 30% in contaminated feed .

Methodological Best Practices

Q. How to mitigate cross-reactivity in immunoassays for this compound detection?

  • Solution : Develop monoclonal antibodies with <5% cross-reactivity to ZEA/metabolites. Validate using surface plasmon resonance (SPR) to measure binding kinetics. For example, anti-α-ZOL antibodies show 92% specificity vs. 35% for polyclonal sera .

Q. What statistical frameworks address variability in this compound toxicity studies?

  • Recommendation : Apply mixed-effects models to account for batch variations in silage experiments. Use least significant difference (LSD) tests post-ANOVA (α = 0.05) to compare treatment groups. Report standard error (SE) and effect sizes for meta-analyses .

Contradictions and Open Questions

  • Stability vs. Detoxification : While α-ZOL persists in silage, Fusarium cultures bioconvert β-ZOL to ZEA in rice substrates. This suggests toxin dynamics depend on substrate and microbial ecology .
  • Estrogenic Potency : α-ZOL’s 3× higher activity than ZEA contrasts with in vivo studies showing lower reproductive impacts in gilts. Potential explanations include protein binding or enterohepatic recirculation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.